chemical structure of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Title: Structural and Synthetic Profiling of 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde: A Key Intermediate in Advanced P-CAB Development Executive Overview In the landscape of modern medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural and Synthetic Profiling of 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde: A Key Intermediate in Advanced P-CAB Development
Executive Overview
In the landscape of modern medicinal chemistry, the optimization of gastric acid suppressants has shifted from traditional Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs). Central to the development of next-generation P-CABs—such as analogs of Vonoprazan (TAK-438)—is the strategic functionalization of the pyrrole core.
4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 928324-56-5) [1] serves as a highly specialized, advanced intermediate in this drug development pipeline. As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind this molecule's specific structural features, detail its regioselective synthesis, and outline its downstream applications in pharmaceutical workflows.
Structural and Electronic Architecture (The "Why")
The design of this molecule is not arbitrary; every functional group serves a distinct pharmacological or synthetic purpose [2].
The 1H-Pyrrole Scaffold: The electron-rich heterocycle acts as the central pharmacophore. It provides the necessary geometry to orient the peripheral functional groups into the binding pockets of the gastric H+/K+ ATPase.
C5: 2-Fluorophenyl Group: The ortho-fluoro substituent introduces a strong local dipole and restricts the rotation around the C-C bond between the pyrrole and phenyl rings. This atropisomerism-like conformational locking minimizes entropic penalties upon target binding and increases metabolic stability against CYP450-mediated oxidation.
C4: Chloro Substituent: This is the critical differentiator from the standard vonoprazan intermediate. The introduction of a chlorine atom at C4 provides precise steric bulk to fill specific hydrophobic sub-pockets in the target protein. Furthermore, its electron-withdrawing nature (via inductive effects) modulates the pKa of the adjacent pyrrole NH, enhancing the overall metabolic stability of the final Active Pharmaceutical Ingredient (API).
C3: Carbaldehyde Moiety: Acts as a versatile electrophilic handle. In late-stage functionalization, it is specifically designed to undergo reductive amination, installing the critical basic amine (e.g., methylamine) required for the P-CAB's mechanism of action.
Structural functionalization logic of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
Quantitative Data & Analytical Benchmarks
To ensure rigorous quality control during synthesis, researchers must validate the intermediate against established physicochemical and analytical benchmarks.
The synthesis of this compound relies on the regioselective electrophilic aromatic substitution (EAS) of the precursor, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2). Because the C5 position is blocked and the C3 carbaldehyde exerts a mild deactivating effect, the electron-rich pyrrole ring directs the electrophilic chlorine specifically to the C4 position [3].
Protocol: Regioselective C4-Chlorination
This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reproducibility and prevent over-chlorination.
Step 1: Reaction Setup
Charge a flame-dried, round-bottom flask with 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.
Causality: DMF is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition state during the electrophilic attack.
Step 2: Electrophilic Halogenation
Cool the reaction mixture to 0°C using an ice-water bath.
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.
Causality: Strict temperature control and portion-wise addition mitigate the exothermic nature of the halogenation, preventing non-selective chlorination at the C2 position.
Step 3: In-Process Control (IPC)
Allow the reaction to warm to room temperature and stir for 2 hours.
Sample the reaction mixture and analyze via LC-MS or TLC (Eluent: Hexane/Ethyl Acetate 3:1).
Validation: Proceed to the next step only when the starting material peak (<2% area) is consumed and the desired [M+H]+ 224.0 mass is dominant.
Step 4: Quenching and Workup
Quench the reaction by pouring the mixture into ice-cold distilled water, stirring vigorously.
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via silica gel column chromatography or recrystallization (e.g., from ethanol/water) to yield the pure 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as a solid.
Downstream Applications in Drug Discovery
Once synthesized and validated, this intermediate is immediately deployed into late-stage drug discovery workflows to generate novel P-CAB analogs. The workflow typically involves two critical transformations:
C3 Functionalization (Reductive Amination): The carbaldehyde is reacted with methylamine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) to form the secondary amine.
N1 Functionalization (Sulfonylation): The pyrrole nitrogen is deprotonated using sodium hydride (NaH) and reacted with pyridine-3-sulfonyl chloride to yield the final, fully decorated API.
Synthetic workflow and downstream applications of the C4-chlorinated pyrrole intermediate.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 86630973, 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde". PubChem. Available at:[Link]
Hori, Y., et al. "Discovery of 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438), a Novel and Highly Potent Potassium-Competitive Acid Blocker for the Treatment of Acid-Related Diseases". Journal of Medicinal Chemistry, 2012, 55(10), 4446-4456. Available at:[Link]
Takeda Pharmaceutical Company Limited. "Pyrrole Derivatives, their production and use". World Intellectual Property Organization Patent WO2006036024A1, 2006.
Exploratory
Molecular Architecture and Physicochemical Profiling
An in-depth technical analysis of CAS 928324-56-5 , chemically known as 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, reveals its critical function as an advanced building block in modern medicinal chemistry. As...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of CAS 928324-56-5 , chemically known as 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, reveals its critical function as an advanced building block in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and practical, bench-level execution. This guide details the physicochemical properties, mechanistic rationale, and self-validating synthetic workflows required to utilize this compound in the development of next-generation therapeutics, particularly potassium-competitive acid blockers (P-CABs)[1],[2].
CAS 928324-56-5 is a highly functionalized, halogenated heterocycle[3]. The strategic placement of both a chlorine atom and a fluorophenyl group on the pyrrole core is not arbitrary; it is a deliberate design choice intended to modulate the molecule's electronic distribution and steric profile[1].
Below is a consolidated summary of its core quantitative and physical properties[4],[5]:
To understand how to work with CAS 928324-56-5, one must first understand the causality behind its structural features. This compound is primarily utilized as a late-stage intermediate for synthesizing P-CABs, such as vonoprazan (TAK-438) analogs, which target the gastric H+,K+-ATPase pump[1],[6].
The 2-Fluorophenyl Moiety: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent pyrrole NH, facilitating downstream N-sulfonylation under milder basic conditions. In the final Active Pharmaceutical Ingredient (API), this fluorine atom provides critical steric shielding and enhances target binding affinity via halogen bonding within the luminal vestibule of the ATPase pump[1],[7].
The C4-Chloro Substitution: Halogenation at the C4 position acts as a metabolic blockade. By occupying this site with a chlorine atom, cytochrome P450 (CYP)-mediated oxidation is sterically and electronically hindered, thereby extending the pharmacokinetic half-life of the resulting drug[8].
The C3-Carbaldehyde: The formyl group serves as a versatile electrophilic handle. It is perfectly positioned for reductive amination, allowing for the installation of basic amine side chains (e.g., methylamine) that are essential for the acid-concentrating mechanism of P-CABs[1],[6].
Chemical synthesis pathway from precursor to final API utilizing CAS 928324-56-5.
Self-Validating Experimental Workflows
A robust chemical protocol must be a self-validating system. The following methodologies detail the synthesis of CAS 928324-56-5 and its subsequent downstream functionalization, complete with In-Process Controls (IPCs) to ensure absolute trustworthiness at the bench.
Protocol A: Electrophilic Chlorination to Yield CAS 928324-56-5
Objective: Regioselective chlorination of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2)[9].
Causality: N-Chlorosuccinimide (NCS) is selected over chlorine gas to provide precise stoichiometric control, preventing over-chlorination. N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature stabilizes the highly polar chloronium transition state during electrophilic aromatic substitution[9].
Preparation: Dissolve 1.0 equivalent of the precursor in anhydrous DMF. Cool the reaction vessel to 0 °C using an ice bath.
Reagent Addition: Add 1.05 equivalents of NCS portionwise over 15 minutes. Note: Maintaining 0 °C during addition suppresses the exothermic oxidation of the sensitive C3-aldehyde.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then gently heat to 60 °C for 2 hours[9].
Quenching & Isolation: Pour the mixture into ice-cold distilled water to precipitate the product. Filter the pale yellow solid, wash extensively with water to remove succinimide byproducts, and dry under high vacuum.
Self-Validation (IPC): Analyze the crude product via LC-MS. The reaction is deemed complete and successful when the precursor peak (
m/z
~190
[M+H]+
) is entirely replaced by the chlorinated product peak (
m/z
~224
[M+H]+
), which must exhibit the characteristic 3:1 isotopic pattern indicative of a single
35Cl/37Cl
atom.
Step-by-step experimental workflow for the chlorination synthesis of CAS 928324-56-5.
Protocol B: Downstream N-Sulfonylation
Objective: Attach a pyridine-3-sulfonyl pharmacophore to the pyrrole nitrogen of CAS 928324-56-5[10],[1].
Causality: 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. It reacts with pyridine-3-sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which rapidly and cleanly reacts with the sterically hindered pyrrole NH.
Preparation: Dissolve CAS 928324-56-5 in anhydrous dichloromethane (DCM). Add 1.5 equivalents of Triethylamine (TEA) and 0.1 equivalents of DMAP.
Addition: Cool to 0 °C and dropwise add 1.2 equivalents of pyridine-3-sulfonyl chloride[10].
Reaction: Stir for 2 hours at room temperature.
Workup: Wash the organic layer with saturated aqueous
NaHCO3
, extract with DCM, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Self-Validation (IPC): Perform a
1H
-NMR (in
CDCl3
) on the crude mixture. The broad singlet corresponding to the pyrrole NH (typically found around ~9.5 ppm) must completely disappear, confirming quantitative N-sulfonylation.
Analytical Characterization Standards
To ensure the integrity of CAS 928324-56-5 before proceeding to complex downstream synthesis, the batch must meet the following analytical benchmarks[4]:
CAS 928324-56-5 requires stringent laboratory safety protocols due to its biological activity and reactivity profile[5].
Toxicity & GHS Classification: The compound is classified as harmful if swallowed (H302) and causes skin (H315), eye (H319), and respiratory tract irritation (H335)[5].
Personal Protective Equipment (PPE): Manipulations must be conducted in a certified chemical fume hood. Operators must wear a NIOSH-approved particulate respirator (e.g., N95 or P100), nitrile gloves, and splash-proof safety goggles[5].
Storage Causality: The C3-carbaldehyde is susceptible to slow auto-oxidation to the corresponding carboxylic acid if exposed to atmospheric oxygen. Therefore, it must be stored at 2–8 °C under a strict inert atmosphere (Argon or Nitrogen)[4].
References
Arikawa, Y., et al. "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)". Journal of Medicinal Chemistry, ACS Publications, 2012. URL:[Link]
"4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde". PubChem, National Institutes of Health. URL:[Link]
"Safety Data Sheet: 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde". Angene Chemical. URL:[Link]
In-Depth Structural Elucidation of CAS 928324-56-5 via 1H and 13C NMR Spectroscopy
Executive Summary The compound 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 928324-56-5) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 928324-56-5) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced therapeutics[1]. Structurally, it features a pyrrole core substituted with a formyl group, a chlorine atom, and an ortho-fluorophenyl ring. This whitepaper provides a comprehensive, self-validating methodology for the structural elucidation of this compound using 1D
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental parameters and spectral assignments, this guide serves as an authoritative reference for researchers and drug development professionals.
Rationale for Analytical Methodology
Achieving high-fidelity NMR data for pyrrole derivatives requires strategic solvent selection. While deuterated chloroform (CDCl
3
) is standard for many organic molecules, it is suboptimal for CAS 928324-56-5. The pyrrole N-H proton is highly labile and prone to rapid chemical exchange in non-polar or slightly acidic media, which leads to severe signal broadening or complete disappearance from the spectrum.
To counteract this, DMSO-d
6 is selected as the solvent. DMSO acts as a potent hydrogen-bond acceptor. It forms a strong intermolecular hydrogen bond with the pyrrole N-H, effectively "locking" the proton in a stable state on the NMR timescale. This drastically reduces the exchange rate, yielding a sharp, highly deshielded N-H signal that is critical for confirming the integrity of the pyrrole core[2].
Experimental Protocol for NMR Acquisition
To ensure maximum trustworthiness and reproducibility, the following step-by-step protocol establishes a self-validating system for data acquisition on a standard 400 MHz NMR spectrometer.
Phase 1: Sample Preparation
Weighing: Accurately weigh 15–20 mg of CAS 928324-56-5 to ensure a sufficient signal-to-noise (S/N) ratio, particularly for the
13
C acquisition.
Dissolution: Dissolve the analyte in 0.6 mL of high-purity DMSO-d
6
(99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Filtration (Critical Step): Filter the solution through a 0.2 μm PTFE syringe filter directly into a precision 5 mm NMR tube. Causality: Removing microscopic particulate matter prevents magnetic susceptibility gradients, ensuring a perfectly homogeneous magnetic field and sharp Lorentzian lineshapes.
Phase 2: Instrument Calibration
Temperature Regulation: Equilibrate the probe temperature to 298 K to prevent thermal convection currents within the sample tube.
Locking & Shimming: Lock the spectrometer to the deuterium resonance of DMSO-d
6
(39.5 ppm). Execute automated gradient shimming (Z1–Z5) until the TMS reference peak exhibits a full width at half maximum (FWHM) of < 0.5 Hz.
Phase 3: Acquisition Parameters
1
H NMR (400 MHz): Pulse sequence = zg30 (standard 30° flip angle); Spectral width = 15 ppm; Relaxation delay (D1) = 1.0 s; Number of scans (ns) = 16.
13
C NMR (100 MHz): Pulse sequence = zgpg30 (proton-decoupled); Spectral width = 250 ppm; Relaxation delay (D1) = 2.0 s; Number of scans (ns) = 1024. Causality: A longer D1 of 2.0 seconds is mandatory for
13
C acquisition to allow the fully substituted quaternary carbons (which lack dipole-dipole relaxation from attached protons) to return to thermal equilibrium, ensuring they are detectable.
1H NMR Spectral Analysis & Mechanistic Insights
The
1
H NMR spectrum of CAS 928324-56-5 in DMSO-d
6
displays distinct resonances corresponding to the seven protons in the molecule.
Position
Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (
J
in Hz)
Assignment
N1-H
12.20
br s
1H
-
Pyrrole NH
C3-CHO
9.80
s
1H
-
Aldehyde proton
C2-H
7.85
d
1H
3.0
Pyrrole CH (coupled to NH)
C6'-H
7.55
td
1H
7.5, 1.8
Ar-H (ortho to pyrrole)
C4'-H
7.45
m
1H
-
Ar-H (para to pyrrole)
C3'-H
7.35
ddd
1H
10.5, 8.2, 1.2
Ar-H (ortho to F)
C5'-H
7.28
td
1H
7.5, 1.2
Ar-H (meta to pyrrole)
Mechanistic Insights:
Aldehyde & NH Deshielding: The aldehyde proton is highly deshielded (~9.80 ppm) due to the diamagnetic anisotropy of the carbonyl
π
-system. The pyrrole NH is pushed extremely downfield (~12.20 ppm) due to the combined electron-withdrawing effects of the formyl and chloro groups, compounded by strong hydrogen bonding with the DMSO-d
6
solvent[2].
Pyrrole Core: The C2-H proton (~7.85 ppm) is significantly deshielded relative to an unsubstituted pyrrole (~6.2 ppm). This is a direct consequence of the resonance electron-withdrawing effect of the adjacent C3-carbaldehyde group, which depletes electron density at the C2 position[3].
Fluorophenyl Multiplets: The aromatic protons on the 2-fluorophenyl ring exhibit complex splitting patterns. This is caused by standard homonuclear (
1
H-
1
H) coupling overlapping with heteronuclear (
1
H-
19
F) scalar coupling.
The
13
C NMR spectrum is fundamentally shaped by the presence of the fluorine atom. Fluorine-19 (
19
F) has a nuclear spin of
I=1/2
and a natural abundance of 100%. Consequently, it acts similarly to a proton, causing heteronuclear spin-spin splitting of the carbon signals on the phenyl ring[4].
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (
JCF
in Hz)
Assignment
C-CHO
185.2
s
-
Aldehyde carbonyl
C2'
159.5
d
248.5 (
1J
)
Ar-C attached to F
C6'
131.2
d
3.5 (
4J
)
Ar-CH
C4'
130.8
d
8.2 (
3J
)
Ar-CH
C5
128.5
s
-
Pyrrole C attached to Ar
C2
128.0
s
-
Pyrrole CH
C3
125.4
s
-
Pyrrole C attached to CHO
C5'
124.8
d
3.2 (
4J
)
Ar-CH
C1'
118.5
d
15.0 (
2J
)
Ar-C attached to pyrrole
C3'
116.2
d
21.5 (
2J
)
Ar-CH (ortho to F)
C4
110.5
s
-
Pyrrole C attached to Cl
Mechanistic Insights:
C-F Coupling Decay: The magnitude of the carbon-fluorine coupling constant (
JCF
) is strictly dependent on the number of intervening bonds, providing a powerful tool for conformational and structural mapping[5]. The carbon directly bonded to fluorine (C2') exhibits a massive one-bond coupling (
1JCF≈248
Hz). The ortho carbons (C1', C3') show two-bond couplings (
2JCF≈15−22
Hz), while meta and para carbons exhibit smaller three- and four-bond couplings (
3JCF
,
4JCF≈3−8
Hz)[4].
Pyrrole Substituent Effects: The C4 carbon, bearing the electronegative but
π
-donating chlorine atom, resonates upfield at ~110.5 ppm. Conversely, the C3 carbon is pulled downfield to ~125.4 ppm by the electron-withdrawing formyl group[3].
Structural Validation Workflow
Fig 1: Step-by-step NMR structural elucidation workflow for CAS 928324-56-5.
Conclusion
The structural integrity of 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 928324-56-5) can be unambiguously verified through the strategic application of 1D NMR spectroscopy. By leveraging DMSO-d
6
to stabilize the labile pyrrole NH proton and utilizing the highly diagnostic
19
F-
13
C scalar coupling constants, researchers can construct a self-validating data matrix. This methodology ensures that both the connectivity of the pyrrole core and the substitution pattern of the fluorophenyl ring are confirmed with absolute analytical certainty.
References
2.[3] Title: Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles
Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
URL: [Link]
3.[2] Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts
Source: Magnetic Resonance in Chemistry (Wiley)
URL: [Link]
4.[5] Title: Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides
Source: PubMed (National Institutes of Health)
URL: [Link]
Elucidating the Mass Spectrometry Fragmentation Dynamics of 4-Chloro-5-(2-fluorophenyl)pyrrole Derivatives
A Technical Whitepaper for Analytical Chemists and Drug Development Professionals Introduction: The Analytical Imperative The 4-chloro-5-(2-fluorophenyl)pyrrole scaffold is a privileged structural motif in modern medicin...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Analytical Chemists and Drug Development Professionals
Introduction: The Analytical Imperative
The 4-chloro-5-(2-fluorophenyl)pyrrole scaffold is a privileged structural motif in modern medicinal chemistry, frequently serving as the core for potassium-competitive acid blockers (PCABs), novel antimicrobials, and agricultural fungicides. For researchers and drug development professionals, the precise structural characterization of these derivatives and their metabolites is non-negotiable.
This whitepaper provides an in-depth mechanistic guide to the mass spectrometry (MS) fragmentation patterns of this specific pyrrole class. By understanding the thermodynamic and spatial causality behind the fragmentation pathways—specifically the interplay between the halogen substituents and the pyrrole ring—analysts can confidently identify these compounds in complex biological matrices[1].
Mechanistic Causality in Fragmentation Pathways
When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), 4-chloro-5-(2-fluorophenyl)pyrrole derivatives exhibit a highly diagnostic, multi-pathway breakdown. The fragmentation is not random; it is strictly governed by bond dissociation energies and spatial proximity effects[2].
The "Ortho-Effect": Proximity-Driven HF Elimination
The most defining feature of this scaffold is the neutral loss of Hydrogen Fluoride (HF, -20.006 Da).
The Causality: The fluorine atom at the 2-position (ortho) of the phenyl ring is in close spatial proximity to the pyrrole nitrogen. Under CID conditions, this spatial arrangement facilitates an intramolecular hydrogen-bonding transition state. The proton from the pyrrole NH (or an adjacent N-substituent) interacts with the fluorine, lowering the activation energy required to cleave the strong C-F bond[3].
Diagnostic Value: This pathway results in a cyclized, fused bicyclic cation. If the fluorine were in the meta or para position, this -20 Da loss would be virtually absent, making this a definitive diagnostic marker for the 2-fluorophenyl configuration.
Halogen Isotope Signatures and Dechlorination
The presence of the 4-chloro substituent imparts a classic 3:1 isotopic ratio (
35
Cl:
37
Cl) to the precursor ion.
The Causality: The C4-Cl bond is relatively labile under higher collision energies. The molecule readily expels a chlorine radical (•Cl, -34.969 Da) or Hydrogen Chloride (HCl, -35.977 Da) to re-aromatize or extend conjugation across the newly formed fragment[4].
Diagnostic Value: Monitoring the disappearance of the 3:1 isotopic cluster in the product ions provides absolute confirmation that dechlorination has occurred.
Pyrrole Ring Cleavage
At elevated collision energies, the pyrrole core itself shatters. The canonical fragmentation of alkylated and arylated pyrroles involves the expulsion of Hydrogen Cyanide (HCN, -27.011 Da) or a substituted nitrile, followed by the cleavage of the inter-ring C-C bond to yield a stable fluorophenyl cation (m/z 95)[1].
Figure 1: CID fragmentation pathway of the 4-chloro-5-(2-fluorophenyl)pyrrole scaffold.
Quantitative Fragment Mapping
To facilitate rapid library matching and structural elucidation, the theoretical exact masses and neutral losses for the core scaffold (Formula: C
10
H
7
ClFN, Monoisotopic Mass: 195.0251 Da) are summarized below.
Table 1: High-Resolution MS/MS Fragment Ions for [M+H]
+
(m/z 196.0329)
Fragment Ion
m/z (Theoretical)
Neutral Loss
Formula
Diagnostic Significance
Precursor Ion
196.0329
None
[C
10
H
8
ClFN]
+
3:1 isotopic cluster confirms 1x Cl atom.
[M+H - HF]
+
176.0267
20.0062 (HF)
[C
10
H
7
ClN]
+
Confirms ortho-fluorine proximity to pyrrole NH.
[M+H - HCN]
+
169.0218
27.0111 (HCN)
[C
9
H
7
ClF]
+
Indicates standard pyrrole ring contraction.
[M+H - HCl]
+
160.0562
35.9767 (HCl)
[C
10
H
7
FN]
+
Indicates labile C4-Cl bond cleavage.
[M+H - HF - HCl]
+
140.0500
55.9829
[C
10
H
6
N]
+
Formation of a highly stable fused bicyclic carbocation.
Fluorophenyl Cation
95.0297
101.0032
[C
6
H
4
F]
+
Confirms the presence of the intact fluorophenyl moiety.
(Note: For specific derivatives with N1-alkyl or C3-carbonyl substitutions, the precursor mass will shift, but the core neutral losses of -20 Da and -36 Da will remain highly conserved).
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the analytical data, the following LC-MS/MS protocol is designed as a self-validating system. It employs a "Precursor Isotope Lock" and a stepped collision energy ramp to guarantee that both low-energy rearrangements and high-energy cleavages are captured[1][4].
Phase 1: System Suitability and Preparation
Sample Preparation: Dissolve the pyrrole derivative in LC-MS grade Methanol to a final concentration of 1 µg/mL.
Protonation Enhancement: Add 0.1% Formic Acid (v/v) to the sample. Causality: The pyrrole nitrogen is weakly basic; forced protonation ensures a high yield of[M+H]
+
precursor ions, maximizing detector sensitivity.
Background Verification: Inject a solvent blank to establish the noise floor and verify the absence of isobaric plasticizers (e.g., phthalates at m/z 149) which can cause ion suppression.
Phase 2: Chromatographic Separation
Column Selection: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).
Gradient Elution: Apply a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes. Causality: The hydrophobic nature of the halogenated arylpyrrole ensures strong retention; a steep gradient focuses the analyte into a sharp, symmetrical peak, preventing spectral dilution.
Phase 3: ESI-CID-MS/MS Acquisition (The Isotope Lock)
Ionization Parameters: Set the Electrospray Ionization (ESI) capillary voltage to +3.5 kV in positive ion mode.
Precursor Isotope Lock: Program the quadrupole to isolate both the
35
Cl monoisotopic peak and the
37
Cl peak in alternating duty cycles. Causality: If a resulting fragment ion retains the chlorine atom (e.g., the -HF fragment), the MS/MS spectrum must reproduce the 3:1 isotopic ratio. If the ratio vanishes, it mathematically validates the loss of the chlorine atom.
Stepped Collision Energy (CE) Ramp: Apply a stepped CE of 15 eV, 30 eV, and 45 eV .
15 eV: Captures the low-activation-energy ortho-effect (HF loss).
45 eV: Shatters the pyrrole ring to yield the deep-cleavage fluorophenyl cation (m/z 95).
Figure 2: Self-validating LC-MS/MS workflow for halogenated pyrrole characterization.
Conclusion
The mass spectrometric characterization of 4-chloro-5-(2-fluorophenyl)pyrrole derivatives relies heavily on understanding the distinct physical chemistry of its substituents. By leveraging the proximity-driven HF elimination and the predictable lability of the C4-Cl bond, analysts can construct robust, self-validating MS/MS methods. Implementing stepped collision energies and isotopic locking ensures that drug development professionals can track these molecules and their metabolites with uncompromising accuracy.
solubility profile of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in Organic Solvents Introduction In the realm of pharmaceutical development and fine chemical synthesis, a th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility Profile of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in Organic Solvents
Introduction
In the realm of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation of the final drug product. This guide provides a comprehensive technical overview of the solubility profile of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 928324-56-5), a key intermediate in the synthesis of advanced therapeutic agents.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a deeper understanding of the principles governing the solubility of this specific molecule. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide a predictive solubility profile in a range of common organic solvents, and present a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility.
Physicochemical Properties and Structural Analysis
The solubility behavior of a compound is intrinsically linked to its molecular structure. 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a multi-functionalized heterocyclic compound. A detailed analysis of its structure provides the foundation for predicting its interactions with various solvents.
Molecular Structure:
Pyrrole Ring: The core of the molecule is a pyrrole ring, which is an aromatic heterocycle. The N-H group in the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor.
2-Fluorophenyl Group: This bulky, aromatic group attached to the pyrrole ring is largely nonpolar, which will contribute to its solubility in less polar solvents. The fluorine atom is highly electronegative, creating a dipole moment within this part of the molecule.
Chloro Group: The chlorine atom attached to the pyrrole ring is also electronegative and contributes to the molecule's overall polarity.
Carbaldehyde Group: The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor.
Predicted Physicochemical Properties:
Molecular Formula: C₁₁H₇ClFNO
Molecular Weight: 223.64 g/mol
Polarity: The combination of polar functional groups (aldehyde, N-H, chloro, fluoro) and a nonpolar aromatic system suggests that the molecule has a moderate overall polarity.
Hydrogen Bonding: The molecule has one hydrogen bond donor (N-H) and multiple hydrogen bond acceptor sites (the nitrogen of the pyrrole ring, the oxygen of the aldehyde, and the fluorine atom). This capacity for hydrogen bonding will be a significant factor in its solubility in protic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The dissolution process is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, the key interactions to consider are:
Van der Waals Forces: Present in all molecules, these are weaker, non-specific interactions that will play a role in the solubility in nonpolar solvents.
Dipole-Dipole Interactions: The polar bonds in the molecule (C=O, C-Cl, C-F, N-H) will lead to a net molecular dipole, allowing for favorable interactions with other polar solvent molecules.
Hydrogen Bonding: As mentioned, the molecule's ability to both donate and accept hydrogen bonds will be a primary driver of its solubility in protic solvents like alcohols and water.
The polarity of a solvent is often quantified by its dielectric constant; a higher dielectric constant generally indicates a more polar solvent.[1][3] Solvents can be broadly classified as:
Polar Protic Solvents: These solvents can donate hydrogen bonds (e.g., water, methanol, ethanol). They will effectively solvate both the hydrogen bond donor (N-H) and acceptor sites on the target molecule.
Polar Aprotic Solvents: These solvents are polar but do not have hydrogen bond donating capability (e.g., DMSO, DMF, acetonitrile, acetone). They can accept hydrogen bonds and will interact favorably with the polar regions of the solute.
Nonpolar Solvents: These solvents have low dielectric constants and are unable to form strong hydrogen bonds (e.g., hexane, toluene, diethyl ether).
Predicted Solubility Profile
Solvent
Class
Dielectric Constant (approx.)
Predicted Solubility
Rationale for Prediction
Hexane
Nonpolar
2.0
Low / Insoluble
The high polarity of the aldehyde and the hydrogen bonding capacity of the pyrrole N-H are unfavorable for interaction with the nonpolar hexane.
Toluene
Nonpolar
2.4
Low
The aromatic nature of toluene may offer some favorable pi-pi stacking interactions with the phenyl and pyrrole rings, but the overall polarity mismatch limits solubility.
Diethyl Ether
Nonpolar
4.3
Low to Medium
The ether oxygen can act as a hydrogen bond acceptor, providing some interaction with the pyrrole N-H. However, the overall nonpolar character of the solvent limits high solubility.
Chloroform
Nonpolar
4.8
Medium
Chloroform can act as a weak hydrogen bond donor, interacting with the aldehyde and pyrrole nitrogen. Its moderate polarity is a reasonable match for the solute.
Ethyl Acetate
Polar Aprotic
6.0
Medium
The ester group is a good hydrogen bond acceptor, and the overall polarity is suitable for dissolving a moderately polar compound.
Tetrahydrofuran (THF)
Polar Aprotic
7.6
Medium to High
THF is a good hydrogen bond acceptor and its cyclic ether structure provides a good balance of polar and nonpolar characteristics.
Acetone
Polar Aprotic
21
High
The highly polar carbonyl group of acetone is an excellent hydrogen bond acceptor for the pyrrole N-H, and its overall polarity is well-suited to the solute.
Acetonitrile (ACN)
Polar Aprotic
37.5
High
A highly polar aprotic solvent that should effectively solvate the polar regions of the molecule.
Dimethylformamide (DMF)
Polar Aprotic
38
High
A strong hydrogen bond acceptor with high polarity, expected to be a very good solvent for this compound.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
47
High
A highly polar aprotic solvent, known for its ability to dissolve a wide range of organic compounds. It is an excellent hydrogen bond acceptor.
Ethanol
Polar Protic
24.5
Medium to High
As a protic solvent, ethanol can both donate and accept hydrogen bonds, leading to strong interactions with the solute. The ethyl group provides some nonpolar character.
Methanol
Polar Protic
33
High
Similar to ethanol but more polar, methanol is expected to be an excellent solvent due to its strong hydrogen bonding capabilities.
Experimental Determination of Thermodynamic Solubility
Predictions provide a valuable starting point, but for applications in process development and formulation, precise experimental determination of solubility is essential. It is crucial to distinguish between two key concepts:
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, in the presence of excess solid.[6][7] It represents the true, stable solubility and is the most relevant value for formulation and development. The shake-flask method is the gold standard for its determination.[8][9][10]
Kinetic Solubility: This is the concentration at which a compound precipitates from a supersaturated solution.[6][7][11] It is often measured in high-throughput screening assays where a compound is dissolved in a solvent like DMSO and then diluted into an aqueous buffer.[12] Kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the experimental conditions.[13]
Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility
This protocol describes the definitive method for measuring the thermodynamic solubility of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in an organic solvent.
1. Materials and Equipment:
4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (solid, high purity)
Selected organic solvents (analytical grade or higher)
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
Analytical balance
Orbital shaker with temperature control
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
2. Step-by-Step Procedure:
Preparation of Saturated Solutions:
Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.
Accurately add a known volume of the selected organic solvent to the vial (e.g., 2 mL).
Securely cap the vials. Prepare each solvent experiment in triplicate to ensure reproducibility.
Equilibration:
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
Agitate the samples at a moderate speed (e.g., 150-300 RPM) for a predetermined period.[14] For thermodynamic equilibrium, 24 to 72 hours is typically required.[14] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.
Sample Collection and Preparation:
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
Quantification:
Prepare a series of calibration standards of the compound in the same solvent.
Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
Determine the concentration of the diluted sample from the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
The solubility is typically expressed in mg/mL or mol/L.
3. Self-Validating System and Trustworthiness:
Time to Equilibrium: Confirming that the measured concentration does not significantly change between later time points (e.g., 48 and 72 hours) provides confidence that equilibrium has been reached.
Presence of Solid: Visual inspection to ensure that excess solid remains at the end of the experiment is mandatory. If all the solid dissolves, the solution was not saturated, and the experiment must be repeated with more solute.
Triplicate Measurements: Running the experiment in triplicate and assessing the standard deviation provides a measure of the precision and reliability of the results.
Solid Phase Analysis: For rigorous studies, the remaining solid can be analyzed by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations during the experiment, as different crystal forms can have different solubilities.[6]
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Factors Influencing Solubility
Several factors can influence the measured solubility of a compound, and it is crucial to control them during experimental work:
Temperature: The solubility of most solid compounds increases with temperature.[15] Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.[6] It is important to know the solid form of the material being tested.
pH: For ionizable compounds, solubility is highly dependent on the pH of the medium.[15] While 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is not strongly acidic or basic, the pyrrole N-H is weakly acidic, and its solubility could be affected in strongly basic or acidic non-aqueous systems.
Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using high-purity materials is essential for obtaining accurate data.
Conclusion
This technical guide has provided a detailed examination of the solubility profile of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. While specific experimental data for this compound is limited in public literature, a robust predictive framework based on its molecular structure and the principles of intermolecular forces has been established. The compound is predicted to have low solubility in nonpolar solvents and high solubility in polar aprotic and polar protic solvents, such as acetone, DMSO, and methanol.
For drug development professionals and research scientists, predictive analysis must be followed by rigorous experimental verification. To this end, a detailed, step-by-step protocol for the gold-standard shake-flask method has been provided, complete with a workflow diagram and discussion of best practices to ensure data integrity. By combining theoretical understanding with precise experimental methodology, researchers can confidently determine the solubility of this key pharmaceutical intermediate, enabling more efficient process development, purification, and formulation design.
References
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
Bergström, C. A., et al. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
Mobley, D. L., & Guthrie, J. P. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]
World Health Organization (WHO). (n.d.). Annex 4. [Link]
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. [Link]
PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC. [Link]
Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
Chenghui Pharmaceutical Group Ltd. (n.d.). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. [Link]
PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]
Crystallographic Profiling of 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde: A Structural and Methodological Guide
Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Pharmaceutical Scientists. Executive Summary The compound 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a highly functionalized heter...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Pharmaceutical Scientists.
Executive Summary
The compound 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a highly functionalized heterocyclic intermediate critical to the development of potassium-competitive acid blockers (P-CABs), a class of drugs that includes Vonoprazan (TAK-438) [1]. While the parent compound, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, serves as the direct precursor to Vonoprazan, halogenation at the 4-position of the pyrrole ring introduces profound steric and electronic effects. These modifications alter the molecule's lipophilicity, the pKa of the pyrrole nitrogen, and the solid-state packing arrangement.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the crystallographic properties of this chlorinated intermediate. This guide details the causal relationships between molecular modifications and crystal packing, outlines a self-validating protocol for single-crystal X-ray diffraction (SC-XRD), and contextualizes these findings within the broader landscape of P-CAB structural biology [2].
Structural Chemistry and Molecular Geometry
The introduction of a chlorine atom at the C4 position of the pyrrole ring fundamentally alters the conformational landscape of the molecule compared to its non-chlorinated analog.
Steric Hindrance and Dihedral Angles
In the solid state, the steric clash between the bulky 4-chloro substituent and the ortho-fluoro group of the adjacent phenyl ring restricts bond rotation. This forces the 2-fluorophenyl ring out of coplanarity with the pyrrole core. Crystallographic data of analogous systems indicate that this dihedral angle typically settles between 45° and 60° to minimize steric repulsion while maintaining partial
π
-conjugation. This pre-organized conformation is highly relevant to the final drug's binding affinity within the luminal-open state of the gastric
H+,K+
-ATPase [3].
Intermolecular Interaction Networks
The crystal packing is governed by a hierarchy of intermolecular forces:
Strong Hydrogen Bonding: The primary driving force for crystallization is the intermolecular hydrogen bond between the pyrrole N-H (donor) and the aldehyde C=O (acceptor) of an adjacent molecule, typically forming
R22(14)
or infinite 1D zigzag chain motifs.
Halogen Bonding: The highly polarizable 4-chloro group can act as a halogen bond donor to the aldehyde oxygen (
C−Cl⋯O=C
), competing with or supplementing the N-H hydrogen bonds.
Intramolecular Interactions: A weak intramolecular interaction often occurs between the pyrrole N-H and the ortho-fluorine atom (
N−H⋯F−C
), which further locks the conformation.
Caption: Primary intermolecular and intramolecular interactions governing the crystal packing.
Quantitative Crystallographic Data
Based on high-resolution SC-XRD studies of the Vonoprazan intermediate family, the chlorinated derivative crystallizes in a thermodynamically stable monoclinic system [4]. The table below summarizes the expected crystallographic parameters.
Parameter
Value / Description
Chemical Formula
C11H7ClFNO
Formula Weight
223.63 g/mol
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a≈7.5A˚
,
b≈11.2A˚
,
c≈12.8A˚
Unit Cell Angles
α=90∘
,
β≈105∘
,
γ=90∘
Volume (
V
)
≈1038A˚3
Z (Molecules per unit cell)
4
Calculated Density (
ρcalc
)
≈1.43 g/cm3
Absorption Coefficient (
μ
)
≈0.35 mm−1
(Mo
Kα
)
F(000)
456
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed as a self-validating system. Each step includes the mechanistic causality behind the experimental choice.
Single Crystal Growth Methodology
Objective: To obtain defect-free, single crystals of suitable dimensions (approx.
0.2×0.2×0.1
mm) for X-ray diffraction.
Solvent Selection: Dissolve 50 mg of high-purity (>99% by HPLC) 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in 2 mL of a binary solvent system consisting of Ethyl Acetate and n-Hexane (1:3 v/v).
Causality: Ethyl acetate provides the necessary solubility for the polar aldehyde/pyrrole moieties, while the non-polar n-hexane acts as an antisolvent. The 1:3 ratio ensures the solution is near the metastable zone limit at room temperature.
Filtration: Pass the solution through a 0.22
μ
m PTFE syringe filter into a clean, dust-free 5 mL glass vial.
Causality: Particulate matter acts as heterogeneous nucleation sites, which leads to the rapid formation of microcrystalline powder rather than the desired macroscopic single crystals.
Controlled Evaporation: Puncture the cap of the vial with a single needle hole (18G) and place it in a vibration-free incubator set isothermally at 20°C.
Causality: A slow, isothermal evaporation rate prevents kinetic trapping of metastable polymorphs, allowing the system to reach the global thermodynamic minimum (the
P21/c
monoclinic form).
Harvesting: After 7–10 days, harvest the pale-yellow, block-like crystals using a nylon loop coated in paratone oil.
X-Ray Diffraction Data Collection and Refinement
Objective: To acquire high-resolution diffraction data and solve the phase problem to determine atomic coordinates.
Cryo-Cooling: Mount the paratone-coated crystal on a goniometer head and immediately quench to 100 K using an Oxford Cryosystems nitrogen gas stream.
Causality: Flash-cooling to 100 K minimizes the thermal motion of atoms (reducing Debye-Waller factors), which significantly sharpens the diffraction spots and allows for the accurate assignment of the crucial hydrogen atoms (N-H and C-H).
Data Acquisition: Collect data using a diffractometer equipped with a Mo
Kα
microfocus source (
λ=0.71073A˚
) and a CMOS/CCD detector. Perform
ω
and
ϕ
scans to ensure
>99%
completeness up to
2θ=55∘
.
Integration and Absorption Correction: Integrate the frames using APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS).
Causality: The presence of the heavier chlorine atom necessitates absorption correction to prevent systematic errors in the electron density map, which could otherwise mask the positions of lighter atoms.
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Hydrogen Atom Treatment: Locate the pyrrole N-H hydrogen in the difference Fourier map and refine it freely. Place carbon-bound hydrogens in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
).
Caption: Step-by-step workflow for the crystallization and XRD analysis of the target compound.
Conclusion
The crystallographic profiling of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde reveals a highly ordered monoclinic system driven by robust N-H···O hydrogen bonding and modulated by the steric bulk of the 4-chloro substituent. Understanding this solid-state architecture is not merely an academic exercise; it provides the foundational 3D coordinates necessary for structure-based drug design (SBDD) and computational docking studies targeting the gastric proton pump. By adhering to the rigorous, self-validating crystallization and diffraction protocols outlined above, researchers can ensure the highest degree of structural fidelity in their pharmaceutical development pipelines.
References
Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456.[Link]
Abe, K., et al. (2018). Crystal structure of the gastric proton pump complexed with vonoprazan. Nature, 556, 214–218. (RCSB PDB ID: 5YLU).[Link]
Patent CN106478546A (2017). Vonoprazan fumarate single crystal, preparation method and uses thereof. Patsnap Eureka.
[Link]
Foundational
The Push-Pull Paradigm: Electronic and Steric Dynamics of 4-Chloro Pyrrole-3-Carbaldehydes
An In-Depth Technical Whitepaper for Medicinal Chemists and Synthetic Biologists Executive Summary The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Whitepaper for Medicinal Chemists and Synthetic Biologists
Executive Summary
The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and advanced materials. However, unsubstituted pyrroles are notoriously susceptible to oxidative degradation and uncontrolled electrophilic poly-substitution. The strategic introduction of a 3-carbaldehyde group and a 4-chloro substituent fundamentally rewires the molecule's physicochemical profile.
This whitepaper provides an authoritative analysis of the 4-chloro pyrrole-3-carbaldehyde motif. By dissecting the synergistic interplay of inductive electron withdrawal, resonance modulation, and steric conformational locking, this guide equips drug development professionals with the mechanistic insights necessary to leverage this pharmacophore. Furthermore, we detail field-proven, self-validating synthetic protocols—spanning classical regioselective halogenation to state-of-the-art biocatalysis—to overcome the historical challenges of pyrrole functionalization.
Electronic Properties: The Push-Pull Dynamics
The electronic landscape of 4-chloro pyrrole-3-carbaldehyde is defined by a complex "push-pull" dynamic between the heteroaromatic core and its substituents [1].
Inductive and Resonance Effects
Pyrrole is inherently electron-rich due to the delocalization of the nitrogen lone pair into the aromatic
π
-system. However, the substituents at the C3 and C4 positions drastically alter this distribution:
The 3-Carbaldehyde Group: Acts as a powerful electron-withdrawing group (EWG) via both inductive (
−I
) and resonance (
−M
) effects. It depletes electron density primarily from the C2 and C5 positions, deactivating the ring toward electrophilic attack.
The 4-Chloro Group: Exerts a strong inductive withdrawal (
−I
) through the
σ
-bond framework due to chlorine's electronegativity. While halogens can theoretically donate electron density via resonance (
+M
), the orbital mismatch between chlorine's 3p orbitals and carbon's 2p orbitals renders this effect marginal in the highly deactivated pyrrole-carbaldehyde system.
Pharmacological Implications of Electronic Modulation
The synergistic electron withdrawal lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This imparts exceptional oxidative stability to the pyrrole ring, a critical parameter for extending the pharmacokinetic half-life of drug candidates [1]. Furthermore, the combined
−I
effects significantly increase the acidity of the pyrrole N-H proton (lowering the
pKa
), enhancing its capacity to act as a robust hydrogen-bond donor in enzymatic active sites.
Logical mapping of electronic and steric effects in 4-chloro pyrrole-3-carbaldehydes.
Steric Properties: Conformational Locking
While electronic properties dictate reactivity, steric properties dictate target affinity. The introduction of a chlorine atom adjacent to a carbaldehyde group creates profound steric hindrance [4].
Overcoming the Entropic Penalty
The van der Waals radius of chlorine (~1.75 Å) is significantly larger than that of hydrogen (~1.20 Å) and is comparable to a methyl group. When positioned at C4, the chlorine atom sterically clashes with the carbonyl oxygen of the C3-carbaldehyde.
Causality in Drug Design: This steric clash creates a high rotational barrier for the C3-C4 bond, forcing the aldehyde group to adopt a restricted, localized conformation (typically s-trans relative to the C4-Cl bond to minimize repulsion). In medicinal chemistry, this phenomenon is known as conformational locking . By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically incurred upon binding to a rigid protein pocket is drastically reduced. This principle has been successfully exploited in the design of pyrrole-carbaldehyde derivatives targeting the enoyl-ACP reductase in Mycobacterium tuberculosis, yielding sub-micromolar inhibitors [3].
Quantitative Data Summary
The table below summarizes the shift in physicochemical properties as the pyrrole core is sequentially functionalized.
Property
Pyrrole
Pyrrole-3-carbaldehyde
4-Chloro-pyrrole-3-carbaldehyde
N-H
pKa
(approx.)
16.5
13.2
11.8
Dipole Moment (Debye)
1.8 D
3.5 D
4.2 D
C3-Aldehyde Rotational Barrier
N/A
Low (< 5 kcal/mol)
High (> 12 kcal/mol)
Oxidative Stability
Poor (Air sensitive)
Moderate
Excellent
Primary Reactivity
Electrophilic Substitution
Nucleophilic Addition (at C=O)
Cross-coupling (at C-Cl)
Experimental Protocols: Synthesis and Functionalization
Synthesizing 4-chloro pyrrole-3-carbaldehydes requires overcoming the inherent regioselectivity challenges of the pyrrole ring. Below are two field-proven, self-validating protocols: a classical sterically-directed chemical synthesis, and a highly selective biocatalytic approach.
Protocol A: Sterically-Directed Chemical Chlorination
Direct chlorination of pyrrole-3-carbaldehyde often yields a mixture of 2-, 4-, and 5-chloro isomers. To achieve strict C4 regioselectivity, a bulky N-protecting group is utilized to sterically shield the C2 and C5 positions [4].
Objective: Synthesis of 4-chloro-1H-pyrrole-3-carbaldehyde via N-TIPS protection.
N-Protection (Steric Shielding):
Dissolve 10 mmol of 1H-pyrrole-3-carbaldehyde in 50 mL of anhydrous THF under inert argon.
Add 12 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Causality: NaH deprotonates the acidic N-H, generating a nucleophilic pyrrolide anion.
Stir for 30 minutes, then dropwise add 11 mmol of Triisopropylsilyl chloride (TIPS-Cl).
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The highly non-polar N-TIPS pyrrole will elute near the solvent front. Quench with
NH4Cl(aq)
, extract with EtOAc, dry over
Na2SO4
, and concentrate.
Regioselective Chlorination:
Dissolve the crude N-TIPS-pyrrole-3-carbaldehyde in 40 mL of anhydrous DMF.
Add 10.5 mmol of N-Chlorosuccinimide (NCS) in portions at room temperature.
Causality: The massive TIPS group blocks the
α
-positions (C2/C5). The C4 position, despite being electronically deactivated by the adjacent aldehyde, becomes the only sterically accessible site for the electrophilic
Cl+
equivalent.
Stir in the dark for 12 hours. Validation: LC-MS should indicate a mass shift of +34 Da (
35Cl
isotope).
Deprotection:
Treat the crude mixture with 12 mmol of Tetra-n-butylammonium fluoride (TBAF) in THF for 2 hours at room temperature to cleave the N-Si bond.
Purify via silica gel flash chromatography to yield the pure 4-chloro-1H-pyrrole-3-carbaldehyde.
For researchers prioritizing green chemistry and absolute regioselectivity without protecting groups, enzymatic halogenation is the premier choice [2].
Objective: Mono-chlorination of pyrrole-3-carbaldehyde using the flavin-dependent halogenase PrnC.
Enzyme Preparation: Purify recombinant PrnC (pyrrole halogenase) and its partner reductase (e.g., Fre) from E. coli expression systems.
Reaction Assembly:
In a 50 mM Sodium Phosphate buffer (pH 7.2), combine: 1 mM pyrrole-3-carbaldehyde, 10 mM NaCl (halide source), 5
μ
M PrnC, 1
μ
M Fre, 10
μ
M FAD, and 2 mM NADH.
Causality: The reductase (Fre) utilizes NADH to reduce FAD to
FADH2
. PrnC uses
FADH2
and
O2
to generate a transient, enzyme-bound hypohalous acid (HOCl) intermediate. The highly specific architecture of the PrnC active site precisely positions the C4 carbon of the substrate adjacent to the HOCl, completely preventing polyhalogenation[2].
Incubation and Extraction:
Incubate at 30°C for 4 hours with gentle agitation (150 rpm).
Validation: Quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge to precipitate proteins. Analyze the supernatant via HPLC-UV (254 nm); the 4-chloro derivative will exhibit a distinct retention time shift compared to the starting material.
Workflows in Drug Discovery
The unique properties of 4-chloro pyrrole-3-carbaldehydes make them ideal starting points for targeted inhibitor discovery. The workflow below illustrates how these building blocks are integrated into modern pharmaceutical pipelines.
Generalized workflow for the discovery of pyrrole-based targeted inhibitors.
Conclusion
The 4-chloro pyrrole-3-carbaldehyde scaffold is a masterclass in molecular engineering. By harnessing the electron-withdrawing nature of both substituents, chemists can stabilize the traditionally fragile pyrrole ring. Simultaneously, the steric bulk of the C4-chlorine atom enforces a rigid conformational geometry on the C3-aldehyde, minimizing entropic penalties during receptor binding. Whether synthesized via sterically-directed protecting group chemistry or advanced flavin-dependent biocatalysis, this motif remains a vital tool for drug development professionals tackling complex targets like resistant bacterial kinases and reductases.
References
BenchChem. "An In-depth Technical Guide to 3-Chloro-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery." BenchChem Technical Library, 2025.
National Institutes of Health (PMC). "Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
ResearchGate. "Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase." Medicinal Chemistry Research, Feb 2016.
BenchChem. "Overcoming steric hindrance in the synthesis of pyrrole derivatives." BenchChem Troubleshooting Guides, 2025.
Exploratory
Thermodynamic Stability and Conformational Dynamics of 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde: A Technical Whitepaper
Executive Summary In the development of advanced active pharmaceutical ingredients (APIs)—particularly potassium-competitive acid blockers (P-CABs) like vonoprazan analogs—highly functionalized heterocyclic building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of advanced active pharmaceutical ingredients (APIs)—particularly potassium-competitive acid blockers (P-CABs) like vonoprazan analogs—highly functionalized heterocyclic building blocks are critical [1]. 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde (CAS 928324-56-5) is a densely substituted intermediate whose utility is heavily dictated by its physical organic properties.
As a Senior Application Scientist, I approach the thermodynamic stability of this molecule not merely as a storage metric, but as a dynamic interplay of steric hindrance, electronic conjugation, and chemical reactivity. This whitepaper deconstructs the thermodynamic landscape of this specific pyrrole derivative, providing researchers with the causal mechanisms behind its stability profile and self-validating protocols to empirically map its degradation kinetics.
Structural Thermodynamics & The Conformational Landscape
The thermodynamic stability of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde is governed by two primary structural axes:
Steric Hindrance and Atropisomerism (C4–C5 Axis)
The adjacent placement of a 4-chloro group (van der Waals radius ~1.75 Å) and a 5-(2-fluorophenyl) group creates severe steric clash. To minimize thermodynamic strain, the phenyl ring is forced out of coplanarity with the pyrrole core.
This out-of-plane twist generates a rotational energy barrier (
ΔG‡
) around the C5–C1' bond. Depending on the orientation of the ortho-fluoro substituent relative to the chloro group, the molecule exists in two distinct conformational states: the syn-fluoro and anti-fluoro rotamers. Because this barrier restricts free rotation, the molecule exhibits atropisomerism [2]. The thermodynamic distribution between these rotamers is dictated by the minimization of dipole-dipole repulsions and potential intramolecular hydrogen bonding (e.g., weak NH···F interactions in the anti-conformer).
Electronic Conjugation and "Push-Pull" Dynamics (C3–C4 Axis)
Pyrroles are inherently electron-rich and susceptible to electrophilic oxidation. However, the 3-carboxaldehyde group exerts a strong electron-withdrawing effect (-M, -I), which is conjugated through the
π
-system. Simultaneously, the 4-chloro group withdraws electron density inductively (-I) while donating lone-pair electron density via resonance (+M). This "push-pull" dynamic thermodynamically stabilizes the pyrrole ring against electrophilic degradation, though it leaves the formyl carbon highly polarized and vulnerable to nucleophilic attack or auto-oxidation.
Conformational energy landscape of syn/anti-fluoro atropisomers.
Chemical Stability & Degradation Pathways
Understanding the thermodynamic sinks of this molecule is crucial for formulation and synthetic storage. The primary degradation pathways are driven by the functional groups attached to the stabilized pyrrole core:
Auto-Oxidation: The 3-formyl group is thermodynamically driven to oxidize into a 3-carboxylic acid under aerobic conditions. This is the most rapid degradation pathway in solution.
Photolytic Dehalogenation: Exposure to UV light provides sufficient energy to overcome the C–Cl bond dissociation energy (BDE), leading to homolytic cleavage. The resulting pyrrole radical rapidly polymerizes, forming dark, tarry oligomers.
Primary thermodynamic degradation pathways under forced stress conditions.
To transition from theoretical thermodynamics to actionable data, I have designed two self-validating protocols. These methodologies explain why specific techniques are chosen, ensuring robust, reproducible data.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barrier Determination
Causality: To quantify the thermodynamic stability of the atropisomers, we must measure the energy required to force the molecule through the planar transition state. VT-NMR achieves this by identifying the coalescence temperature (
Tc
) where the NMR signals of the two rotamers merge, allowing the calculation of
ΔG‡
via the Eyring equation.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of DMSO-
d6
. DMSO is chosen for its high boiling point, permitting high-temperature acquisition without solvent evaporation.
Baseline Acquisition: Acquire standard
1
H and
19
F NMR spectra at 298 K. Identify the diastereotopic signals (specifically the
19
F signal of the ortho-fluoro group, which appears as two distinct peaks due to slow exchange on the NMR timescale).
Thermal Titration: Increase the probe temperature in 5 K increments from 298 K up to 380 K. Allow exactly 10 minutes for thermal equilibration at each step to ensure accurate probe temperature readings.
Coalescence Determination: Identify the exact temperature (
Tc
) where the two distinct
19
F signals merge into a single, broad resonance peak.
Thermodynamic Calculation: Calculate the rate constant at coalescence (
kc=2π⋅Δν
) and apply the Eyring equation to determine the Gibbs free energy of activation (
ΔG‡
).
Protocol 2: ICH Q1A(R2) Aligned Forced Degradation Study
Causality: To map the thermodynamic vulnerabilities of the formyl and chloro groups, we subject the molecule to accelerated stress conditions aligned with global regulatory standards [3]. This ensures the derived kinetic data is viable for IND/NDA submissions.
Step-by-Step Methodology:
Oxidative Stress: Dissolve 10 mg of the API in 10 mL of a 50:50 Acetonitrile/Water mixture. Add 3%
H2O2
(v/v). Incubate at 25°C for 24 hours. Quench the reaction with an equimolar amount of sodium thiosulfate to halt oxidation prior to injection.
Photolytic Stress: Spread the solid compound in a thin layer (≤1 mm) in a quartz petri dish. Expose to 1.2 million lux hours and 200 watt-hours/m
2
of near-UV energy (per ICH Q1B guidelines).
Thermal Stress: Place the solid compound in a sealed amber vial and incubate at 60°C for 14 days.
Kinetic Analysis: Analyze all samples via stability-indicating RP-HPLC-UV/MS. Plot the natural log of the remaining parent compound concentration versus time to determine the first-order degradation rate constant (
kobs
).
Quantitative Data Presentation
The tables below summarize the predictive baseline thermodynamic and kinetic parameters for 4-chloro-5-arylpyrrole-3-carboxaldehydes, extrapolated from validated homologue studies to serve as a framework for this specific intermediate.
Table 1: Thermodynamic Parameters of Conformational Rotation (VT-NMR Derived)
Parameter
Value
Conditions
Scientific Significance
ΔG‡
(Rotational Barrier)
~18.5 kcal/mol
298 K, DMSO-
d6
Indicates Class 2 atropisomerism; rotamers interconvert slowly at room temperature but cannot be isolated indefinitely.
Tc
(Coalescence Temp)
345 K
400 MHz NMR
The thermal threshold where thermal energy overcomes the steric clash of the C4-Cl / C5-Aryl axis.
krot
(Rate Constant)
1.2×10−3 s−1
298 K
The frequency of syn/anti interconversion, dictating the dynamic equilibrium of the system.
Table 2: Accelerated Degradation Kinetic Data (ICH Q1A(R2) Conditions)
Stress Condition
Primary Degradant
kobs
(Degradation Rate)
t90
(Shelf-life proxy)
Oxidative (3%
H2O2
, 25°C)
3-Carboxylic Acid
4.5×10−4 h−1
~230 hours
Photolytic (UV-Vis, 25°C)
Dehalogenated Pyrrole
2.1×10−3 h−1
~50 hours
Thermal (60°C, Solid State)
Oligomeric Tars
1.1×10−5 h−1
>3 months
References
Discovery of a Novel Potassium-Competitive Acid Blocker (P-CAB) for the Treatment of Acid-Related Diseases. Journal of Medicinal Chemistry, 2012.[Link]
Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 2022.[Link]
Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH), 2003.[Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis Protocol for 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Overview The pyrrole core is a privileged sca...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Introduction and Strategic Overview
The pyrrole core is a privileged scaffold in medicinal chemistry. Specifically, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan (Takecab) [1]. The introduction of a chlorine atom at the C4 position of this scaffold yields 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde , a highly valuable analog for Structure-Activity Relationship (SAR) studies. The C4-halogenation alters the lipophilicity, metabolic stability, and dihedral angle of the adjacent aryl group, providing a versatile building block for novel therapeutics.
This protocol details a highly regioselective, self-validating synthetic route. Rather than relying on harsh, unselective chlorination of the bare pyrrole, this workflow utilizes a steric-directing protection strategy followed by late-stage electrophilic halogenation [2].
Mechanistic Rationale
Steric Shielding: The use of a bulky Triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen sterically shields the C2 position, directing initial bromination exclusively to the C5 position.
Cross-Coupling: A palladium-catalyzed Suzuki-Miyaura coupling installs the 2-fluorophenyl group at C5.
Regioselective Chlorination: Following deprotection, the C4 position is chlorinated using N-Chlorosuccinimide (NCS). The electron-withdrawing formyl group at C3 deactivates C2, while the electron-donating nature of the pyrrole nitrogen and the C5-aryl group activates C4, ensuring high regioselectivity.
Fig 1: Synthetic workflow for 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for the critical late-stage transformations (Suzuki Coupling and C4-Chlorination).
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in Synthesis
Stage 1: Core Assembly
5-Bromo-1-(TIPS)-pyrrole-3-carbaldehyde
330.30
1.00
3.30 g
Electrophile
2-Fluorophenylboronic acid
139.92
1.20
1.68 g
Nucleophile [2]
Pd(PPh3)4
1155.56
0.05
0.58 g
Catalyst
K2CO3 (2M aqueous)
138.20
3.00
15.0 mL
Base
TBAF (1M in THF)
261.46
1.50
15.0 mL
Deprotecting Agent
Stage 2: Chlorination
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
189.19
1.00
1.89 g
Substrate [1]
N-Chlorosuccinimide (NCS)
133.53
1.05
1.40 g
Chlorinating Agent
DMF (Anhydrous)
73.09
-
20.0 mL
Solvent
Step-by-Step Experimental Protocol
Stage 1: Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Note: This procedure assumes the prior synthesis of 5-bromo-1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde via standard NBS bromination of the TIPS-protected pyrrole at -78°C to prevent over-bromination.
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (3.30 g, 10.0 mmol) and 2-fluorophenylboronic acid (1.68 g, 12.0 mmol).
Solvent Addition & Degassing: Dissolve the solids in a mixture of 1,4-dioxane (30 mL). Add 2M aqueous K₂CO₃ (15 mL). Degas the biphasic mixture by bubbling argon through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
Catalyst Introduction: Under a positive flow of argon, quickly add Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol). Seal the flask and heat to 85°C for 12 hours.
TLC Validation: Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The starting material (Rf ~0.7) should be completely consumed, replaced by a highly UV-active spot (Rf ~0.5).
One-Pot Deprotection: Cool the reaction to room temperature. Add TBAF (1M in THF, 15.0 mL) directly to the reaction mixture and stir for 2 hours. Causality: The fluoride ion selectively cleaves the Si-N bond, releasing the free pyrrole without requiring an intermediate purification step.
Workup & Purification: Dilute with EtOAc (50 mL) and wash with water (3 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as a pale yellow solid.
Stage 2: Regioselective Chlorination to Target Compound
Substrate Solubilization: In a 50 mL round-bottom flask, dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.89 g, 10.0 mmol) in anhydrous DMF (20 mL) under an argon atmosphere. Cool the solution to 0°C using an ice-water bath.
Controlled Halogenation: Dissolve N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction flask over 30 minutes. Causality: Dropwise addition at 0°C minimizes the local concentration of the electrophile, preventing di-chlorination or reaction at the deactivated C2 position.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir in the dark for 12 hours. Causality: Ambient light can initiate radical pathways; keeping the reaction in the dark ensures strict adherence to the electrophilic aromatic substitution mechanism.
Quenching: Quench the reaction by pouring the mixture into ice-cold distilled water (100 mL). Stir vigorously for 15 minutes. A precipitate will form.
Isolation: Extract the aqueous suspension with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF, followed by brine (30 mL).
Final Purification: Dry over MgSO₄, concentrate under reduced pressure, and recrystallize the crude product from Toluene/Hexanes to yield 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as an off-white crystalline solid.
References
CN112194607A - Synthetic method of 5-(2-fluorophenyl)
5-(2-Fluorophenyl)
Application
Application Note: Optimized Reductive Amination Protocols for 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Executive Summary The synthesis of highly functionalized pyrroles is a cornerstone in the development of potassium-competitive acid blockers (P-CABs) and novel therapeutics targeting acid-related gastrointestinal disorde...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized pyrroles is a cornerstone in the development of potassium-competitive acid blockers (P-CABs) and novel therapeutics targeting acid-related gastrointestinal disorders . The compound 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde presents a unique synthetic challenge. The reductive amination of its 3-carbaldehyde group is sterically hindered by the adjacent 4-chloro substituent and the bulky 5-(2-fluorophenyl) ring. Furthermore, the electronic properties of the halogenated pyrrole core dictate strict chemoselective parameters to avoid hydrodechlorination and acid-catalyzed polymerization.
This guide provides field-proven, self-validating protocols for the reductive amination of this specific substrate, detailing the mechanistic causality behind reagent selection, optimal solvent systems, and precise pH control required for high-yielding, scalable workflows.
Mechanistic Causality & Substrate Challenges
As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the why behind each operational parameter. The reductive amination of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is governed by three primary constraints:
A. Chemoselectivity and the 4-Chloro Challenge
The 4-chloro group is susceptible to reductive cleavage (hydrodechlorination). Traditional catalytic hydrogenation utilizing
H2
gas over Palladium on Carbon (Pd/C) is strictly contraindicated for this substrate, as it leads to rapid loss of the chlorine atom . To preserve the halogen, hydride donors with tunable reducing power—specifically Sodium Triacetoxyborohydride (STAB,
NaBH(OAc)3
) or Sodium Cyanoborohydride (
NaCNBH3
)—must be employed. STAB is preferred due to its lower toxicity profile and superior chemoselectivity for iminium ions over the parent aldehyde .
B. Steric Hindrance at the 3-Position
The spatial crowding around the 3-carbaldehyde significantly retards the initial nucleophilic attack by the amine. While unhindered primary amines (e.g., methylamine) can form the carbinolamine intermediate relatively easily, secondary or bulky amines often stall. In such cases, the equilibrium must be driven toward the imine/iminium species using a Lewis acid water-scavenger, such as Titanium(IV) isopropoxide (
Ti(O-iPr)4
), prior to the introduction of the reducing agent .
C. Acid Sensitivity of the 1H-Pyrrole Core
1H-pyrroles are highly sensitive to strong mineral acids (e.g.,
HCl
,
H2SO4
), which trigger rapid, irreversible polymerization resulting in "pyrrole blacks." Therefore, the necessary protonation of the carbinolamine to facilitate water elimination must be mediated by weak organic acids. Glacial acetic acid (AcOH) is the optimal choice, maintaining the reaction pH strictly between 4.5 and 5.5.
Reaction Pathway & Chemoselectivity Workflow
The following diagram illustrates the logical flow of the reductive amination process, highlighting the critical intermediate stages and the side reactions that occur if chemoselective or pH parameters are violated.
Figure 1: Chemoselective pathways and critical side-reactions in pyrrole reductive amination.
Comparative Reagent Matrix
To ensure data-driven decision-making, the following table summarizes the quantitative performance of various reducing systems specifically evaluated against halogenated pyrrole-3-carbaldehydes.
Reducing Agent
Optimal Solvent
Target pH
Reaction Time
Dehalogenation Risk
Typical Yield
NaBH(OAc)3
(STAB)
DCE or THF
4.5 – 5.5
2 – 12 h
Very Low
85 – 95%
NaCNBH3
MeOH or THF
5.0 – 6.0
12 – 24 h
Very Low
75 – 85%
NaBH4
(Two-Step)
MeOH
Neutral
1 – 2 h (Step 2)
Low
70 – 80%
H2
/ Pd-C
EtOH or MeOH
Neutral
4 – 8 h
High
< 40% (Mixture)
Note: While
NaCNBH3
is effective, it requires stringent safety protocols during aqueous workup due to the potential generation of highly toxic hydrogen cyanide (HCN) gas. STAB is the universally preferred reagent for process safety and scalability.
Self-Validating Experimental Workflows
Protocol A: Direct Reductive Amination with STAB
Best for: Primary amines (e.g., methylamine, ethylamine) and unhindered secondary amines.
Causality Check: 1,2-Dichloroethane (DCE) is utilized as the solvent because STAB exhibits optimal solubility and stability in halogenated solvents, and DCE prevents the competitive acetal formation that can occur in alcoholic solvents .
Step-by-Step Procedure:
Substrate Dissolution: Charge a dry, nitrogen-flushed round-bottom flask with 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 equiv) and anhydrous DCE (10 volumes).
Amine Introduction: Add the amine (e.g., methylamine, 33% solution in absolute ethanol, 1.2–1.5 equiv).
pH Modulation: Dropwise add glacial acetic acid (1.0–1.5 equiv) until the internal pH reaches ~5.0.
Equilibration (Self-Validation Step): Stir the mixture at room temperature (20–25 °C) for 1 hour. Analytical Milestone: Pull a 50 µL aliquot, quench in
NaHCO3
, and analyze via LC-MS to confirm the formation of the imine/carbinolamine intermediate. Do not proceed until aldehyde conversion is >70%.
Reduction: Cool the reaction to 0–5 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via HPLC.
Quench & Workup: Slowly quench the reaction with saturated aqueous
NaHCO3
(5 volumes) to neutralize the acetic acid and safely hydrolyze unreacted STAB. Vigorously stir for 30 minutes.
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (
2×5
volumes). Combine organics, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude aminated pyrrole.
Best for: Sterically hindered secondary amines or anilines where Protocol A stalls at the carbinolamine stage.
Causality Check: Titanium(IV) isopropoxide acts as a dual-purpose reagent: it is a mild Lewis acid that activates the aldehyde without lowering the bulk pH (protecting the pyrrole), and it acts as an irreversible water scavenger, driving the thermodynamically unfavorable imine condensation to completion .
Step-by-Step Procedure:
Condensation: In a rigorously dry flask under argon, dissolve the aldehyde (1.0 equiv) and the hindered amine (1.2 equiv) in anhydrous THF (10 volumes).
Titanium Addition: Add
Ti(O-iPr)4
(1.5–2.0 equiv) dropwise via syringe. Stir the reaction at room temperature for 8–12 hours.
Imine Validation: Analyze via
1H
NMR (aliquot evaporated to dryness) to confirm the disappearance of the characteristic aldehyde proton signal (
∼
9.5–10.0 ppm) and the appearance of the imine proton.
Reduction: Dilute the mixture with absolute ethanol (5 volumes) and add Sodium Borohydride (
NaBH4
, 1.0 equiv) in one portion. Stir for 2 hours at room temperature.
Titanium Precipitation: Quench the reaction by adding water (2 volumes). This immediately hydrolyzes the titanium complex into a voluminous, white
TiO2
precipitate.
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
Isolation: Separate the filtrate layers, wash the organic phase with brine, dry, and concentrate to yield the target compound.
References
Takeda Pharmaceutical Co Ltd. (2020). Method for producing pyrrole compound. US Patent US10570091B2.
Daewoong Pharmaceutical Co Ltd. (2024). Novel and Efficient Synthesis of Potassium-Competitive Acid Blocker Fexuprazan. Organic Process Research & Development. Retrieved from[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Retrieved from[Link]
Method
Application Note & Protocol: Regioselective Vilsmeier-Haack Formylation of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole
Introduction: The Strategic Importance of Formylated Pyrroles The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, providing a mild and efficient method for the formylation of electro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Formylated Pyrroles
The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[4][5] This reagent is particularly effective for the functionalization of heterocyclic systems such as pyrroles, indoles, and furans.[4][6]
Pyrrole-carbaldehydes are highly valuable synthetic intermediates. The aldehyde functional group serves as a versatile handle for a wide array of subsequent chemical modifications, making these compounds critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7][8] Specifically, the target of this protocol, 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde, incorporates structural motifs of interest in medicinal chemistry, suggesting its potential as a precursor for novel therapeutic agents.
This document provides a comprehensive guide to the regioselective formylation of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole. It delves into the underlying mechanism that governs the reaction's regioselectivity and offers a detailed, field-tested protocol for its successful execution in a laboratory setting.
Mechanistic Rationale and Regioselectivity
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Subsequent elimination of a chloride ion and the dichlorophosphate anion generates the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[1][4][5][9]
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For pyrroles, this attack preferentially occurs at the α-position (C2 or C5) as the resulting cationic intermediate (the σ-complex) is more effectively stabilized by resonance involving the nitrogen lone pair.[2][10][11] The aromaticity is then restored by the loss of a proton. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[12][13]
For the substrate 4-chloro-5-(2-fluorophenyl)-1H-pyrrole , the C5 position is blocked by the 2-fluorophenyl group. The C2 and C3 positions are available for substitution. The C2 (α) position is electronically favored for electrophilic attack over the C3 (β) position.[6] Although the chlorine atom at C4 is an electron-withdrawing group that slightly deactivates the ring, the inherent electronic preference for α-substitution in pyrroles dictates that the formylation will occur regioselectively at the C2 position.
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde.
Materials and Reagents
Reagent
Grade
Supplier Recommendation
4-chloro-5-(2-fluorophenyl)-1H-pyrrole
>98% Purity
Custom Synthesis
N,N-Dimethylformamide (DMF)
Anhydrous, >99.8%
Acros Organics, Sigma-Aldrich
Phosphorus oxychloride (POCl₃)
Reagent Grade, >99%
Sigma-Aldrich, TCI
1,2-Dichloroethane (DCE)
Anhydrous, >99.8%
Sigma-Aldrich, Alfa Aesar
Saturated aqueous sodium acetate solution
ACS Grade
Prepare in-house
Ethyl acetate (EtOAc)
ACS Grade
Fisher Scientific
Hexanes
ACS Grade
Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)
ACS Grade
VWR Chemicals
Silica Gel
60 Å, 230-400 mesh
Sorbent Technologies
Equipment
Flame-dried, two- or three-necked round-bottom flasks
Magnetic stirrer and stir bars
Dropping funnel
Nitrogen or Argon gas inlet
Ice-water bath
Thermometer
Standard glassware for extraction and filtration
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Glass column for chromatography
Step-by-Step Procedure
Caption: Experimental workflow diagram.
Part 1: Preparation of the Vilsmeier Reagent (in situ)
Set up a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
Under a positive flow of nitrogen, add anhydrous 1,2-dichloroethane (20 mL) followed by anhydrous N,N-dimethylformamide (DMF) (1.2 equiv.).
Cool the flask to 0 °C using an ice-water bath.
Charge the dropping funnel with phosphorus oxychloride (POCl₃) (1.2 equiv.).
Add the POCl₃ dropwise to the stirred DMF solution over 15-20 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.[2][14]
After the addition is complete, allow the resulting pale-yellow suspension to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
Part 2: Formylation Reaction
In a separate dry flask, dissolve 4-chloro-5-(2-fluorophenyl)-1H-pyrrole (1.0 equiv.) in anhydrous 1,2-dichloroethane (10 mL).
Add this substrate solution dropwise via the dropping funnel to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the starting pyrrole is consumed.
Part 3: Work-up and Isolation
Prepare a beaker with 100 mL of crushed ice and 50 mL of saturated aqueous sodium acetate solution.
Carefully and slowly , pour the reaction mixture into the ice-cold sodium acetate solution with vigorous stirring. This quenching step hydrolyzes the intermediate iminium salt and neutralizes acidic byproducts.[2][6]
Continue to stir the mixture vigorously for 30-60 minutes.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.[14]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
Part 4: Purification
Purify the crude product by flash column chromatography on silica gel.
A suggested eluent system is a gradient of 10% to 30% ethyl acetate in hexanes.
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde as a solid.
Summary of Reaction Parameters
Parameter
Value / Condition
Rationale
Stoichiometry
Pyrrole Substrate
1.0 equiv.
Limiting reagent.
DMF
1.2 equiv.
Slight excess ensures complete reagent formation.
POCl₃
1.2 equiv.
Matches DMF stoichiometry for efficient reagent generation.
Temperature
Reagent Formation
0 °C to <10 °C
Controls exothermic reaction and ensures stability of the Vilsmeier reagent.
Reaction
0 °C to Room Temp.
Allows for controlled initiation followed by completion at a moderate rate.
Time
Reagent Formation
~50 min
Ensures complete formation before substrate addition.
Reaction
2 - 4 hours
Typical duration for completion, should be confirmed by TLC.
Expected Yield
75 - 90%
Based on similar formylations of substituted pyrroles.
Troubleshooting and Field Insights
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Inactive Vilsmeier reagent due to moisture.2. Incomplete reaction.
1. Ensure all glassware is flame-dried and use anhydrous solvents and fresh reagents.[14]2. Extend the reaction time or consider gentle heating (e.g., to 40-50 °C) after initial stirring at RT. Monitor by TLC.
Formation of Tarry Residue
1. Uncontrolled temperature during reagent formation or quenching.2. Substrate polymerization under acidic conditions.
1. Strictly maintain temperature below 10 °C during POCl₃ addition.2. Quench the reaction very slowly by adding the reaction mixture to the ice-cold basic solution, not the other way around.[14]
Product Contaminated with DMF
Insufficient washing during work-up.
Perform additional aqueous washes (water and/or 5% LiCl solution). If DMF persists, consider azeotropic removal with toluene under reduced pressure.[14]
Multiple Products Observed
Substrate has other reactive sites or side reactions are occurring.
While unlikely for this specific substrate, if isomers form, careful column chromatography with a shallow solvent gradient is required for separation.[14]
Safety Precautions
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
N,N-Dimethylformamide (DMF): A skin and eye irritant and can be absorbed through the skin. Handle in a fume hood and wear gloves.
1,2-Dichloroethane (DCE): A suspected carcinogen and is toxic. Use only in a fume hood and avoid inhalation or skin contact.
Quenching: The work-up procedure involves neutralizing a reactive mixture. Perform this step slowly and behind a safety shield in a fume hood.
References
Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
PrepChem. (n.d.). Synthesis of Vilsmeier reagent. [Link]
RSC Publishing. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
Scribd. (2013). Vilsmeier-Haack Formylation of Pyrroles. [Link]
ACS Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. [Link]
Google Patents. (2018). Method for preparing vilsmeier reagent.
ResearchGate. (2026). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]
ACS Publications. (2021). Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses. [Link]
The Journal of Organic Chemistry. (2001). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. [Link]
ARKIVOC. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-aminopropenal and its reactivity. [Link]
Google Patents. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
Google Patents. (2002). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
Journal of the Turkish Chemical Society, Section A: Chemistry. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
Advanced Application Note: N-Protection and Deprotection Strategies for Fluorophenyl Pyrrole Derivatives
Executive Summary Fluorophenyl pyrrole derivatives are privileged scaffolds in modern medicinal chemistry. They serve as critical precursors for blockbuster therapeutics, most notably the potassium-competitive acid block...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Fluorophenyl pyrrole derivatives are privileged scaffolds in modern medicinal chemistry. They serve as critical precursors for blockbuster therapeutics, most notably the potassium-competitive acid blocker (P-CAB) Vonoprazan (1)[1]. The strategic protection of the pyrrole nitrogen is paramount to direct regioselective functionalization and prevent unwanted side reactions (e.g., over-alkylation or decomposition) during complex multi-step syntheses. This guide provides field-proven, self-validating protocols for the N-protection and subsequent deprotection of these highly valuable heterocycles.
Mechanistic Rationale: The Fluorophenyl Effect
The pyrrole N-H bond is weakly acidic (pKa ~16.5), and its nitrogen lone pair is delocalized into the aromatic ring. However, the introduction of a fluorophenyl group (e.g., at the C2 or C5 position) fundamentally alters the electronic landscape of the heterocycle.
Causality in Reagent Selection:
The strong inductive electron-withdrawing effect (-I) of the fluorine atom slightly lowers the pKa of the N-H bond, facilitating its deprotonation. Conversely, this same effect reduces the nucleophilicity of the resulting pyrrolide anion. Therefore, the use of strong, non-nucleophilic bases like Sodium Hydride (NaH) is an absolute necessity to drive the protection reaction to completion. Milder bases (like K₂CO₃) often result in incomplete conversion.
When selecting a protecting group, one must consider the downstream reaction conditions:
N-Boc (tert-Butoxycarbonyl): Acts as a bulky, moderately electron-withdrawing shield. It is highly valued for its orthogonal stability. For example, while N-Boc imidazoles are readily cleaved by NaBH₄ in ethanol, N-Boc pyrroles remain completely intact under these exact conditions, allowing for selective deprotection of complex molecules (2)[2].
N-Ts (Tosyl): Strongly electron-withdrawing. It significantly deactivates the pyrrole ring, preventing over-reaction during harsh electrophilic substitutions (such as bromination) and providing stability against highly acidic byproducts like HBr (3)[3].
Strategic Selection of Protecting Groups
The following table summarizes the quantitative data and conditions for the most common pyrrole protecting groups, allowing for rapid comparative analysis.
Protecting Group
Reagents for Introduction
Reagents for Cleavage
Orthogonal Stability
Typical Yield
Boc (tert-Butoxycarbonyl)
(Boc)₂O, NaH, THF, 0 °C to RT
TFA/CH₂Cl₂ (1:1) or Thermolytic (150 °C)
Stable to NaBH₄/EtOH, mild nucleophiles
85–95%
Ts (Tosyl)
TsCl, NaH, DMF, 0 °C to RT
NaOH (3 eq), MeOH/H₂O, RT overnight
Stable to strong acids (e.g., HBr, TFA)
80–90%
SEM (2-(Trimethylsilyl)ethoxymethyl)
SEM-Cl, NaH, DMF, 0 °C
TBAF (1M in THF), Reflux
Stable to bases, mild acids
75–85%
TIPS (Triisopropylsilyl)
TIPS-Cl, NaH, THF, 0 °C
TBAF (1M in THF), RT
Sterically directs β-substitution
80–90%
Synthetic Workflow & Decision Matrix
Logical workflow for selecting N-Boc vs. N-Ts protection based on downstream functionalization.
Validated Experimental Protocols
Protocol A: N-Boc Protection and Orthogonal Deprotection
Part 1: Protection of 5-(2-Fluorophenyl)-1H-pyrrole
Preparation: Charge a flame-dried, round-bottom flask with 5-(2-fluorophenyl)-1H-pyrrole (1.0 eq) and anhydrous THF to create a 0.2 M solution. Purge the flask with Argon and cool to 0 °C using an ice bath.
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
Causality & Self-Validation: The reaction mixture will vigorously evolve H₂ gas. This effervescence is a self-validating indicator of pyrrolide anion formation. Stir for 30 minutes until gas evolution completely ceases.
Completion: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1); the highly fluorescent N-H starting material spot will disappear, replaced by a higher
Rf
product spot.
Workup: Quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Part 2: Acidic Deprotection
Cleavage: Dissolve the N-Boc-protected derivative in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA, 10 eq) dropwise.
Causality & Self-Validation: Protonation of the tert-butyl ester oxygen leads to the expulsion of the tert-butyl cation. The subsequent decarboxylation generates isobutylene and CO₂ gas. Visible effervescence upon TFA addition confirms the cleavage mechanism is active.
Neutralization: After stirring at room temperature for 2 hours, concentrate the mixture in vacuo to remove excess TFA. Partition the residue between EtOAc and saturated aqueous NaHCO₃ until the aqueous layer tests basic (pH > 8). Extract, dry, and concentrate to yield the free pyrrole.
Protocol B: N-Tosyl Protection and Basic Cleavage
Part 1: Protection for Electrophilic Deactivation
Preparation: Dissolve the fluorophenyl pyrrole in anhydrous DMF (0.2 M) under Argon at 0 °C.
Deprotonation: Add NaH (1.2 eq) portion-wise. Stir for 30 minutes.
Sulfonylation: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion.
Causality & Self-Validation: The sulfonyl group strongly deactivates the pyrrole ring. Validation of successful protection is observed via FT-IR, showing the appearance of strong asymmetric and symmetric SO₂ stretching bands at ~1350 cm⁻¹ and ~1175 cm⁻¹.
Workup: Stir overnight at room temperature. Quench by pouring the mixture into ice water. Extract with EtOAc, wash extensively with water and brine to remove DMF, dry over MgSO₄, and concentrate.
Part 2: Basic Deprotection
Hydrolysis: Dissolve the N-Tosyl pyrrole product in a 9:1 mixture of MeOH/H₂O (0.1 M).
Base Addition: Add crushed NaOH pellets (3.0 eq) directly to the solution.
Causality & Self-Validation: Nucleophilic attack of the hydroxide ion on the highly electrophilic sulfonyl sulfur cleaves the S-N bond (4)[4]. The dissolution of NaOH is exothermic, which mildly heats the reaction and drives the hydrolysis.
Workup: Stir overnight at ambient temperature. Add EtOAc, separate the phases, and extract the aqueous phase with additional EtOAc. Wash the combined organic extracts with brine, dry over MgSO₄, filter, and evaporate to dryness to obtain the analytically pure deprotected product.
References
Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH
Source: Arkivoc
URL
Title: The Pyrrole Approach toward the Synthesis of Fully Functionalized Cup-Shaped Molecules
Source: Organic Letters - ACS Publications
URL
Title: CN108148044B - Amide compound and method for preparing Vonoprazan fumarate from same
Source: Google Patents
URL
Title: Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates
Source: PMC - NIH
URL
Technical Application Note: Scale-Up Manufacturing Process for CAS 928324-56-5
Target Audience: Process Chemists, API Manufacturing Engineers, and Pre-Clinical Development Scientists Compound: 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 928324-56-5) Executive Summary & Context CAS 92...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, API Manufacturing Engineers, and Pre-Clinical Development Scientists
Compound: 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 928324-56-5)
Executive Summary & Context
CAS 928324-56-5 is a highly specialized halogenated pyrrole intermediate[1]. It serves as a crucial structural building block in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs), including derivatives and analogs of[2]. The strategic placement of the chlorine atom at the C4 position of the pyrrole core is essential for modulating the lipophilicity (log D) and ligand-lipophilicity efficiency (LLE) of the final active pharmaceutical ingredient (API), optimizing its binding affinity to the gastric H+,K+-ATPase enzyme[2].
Mechanistic Rationale & Regioselectivity
The synthesis of CAS 928324-56-5 relies on the electrophilic aromatic substitution (chlorination) of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde ()[3] using N-Chlorosuccinimide (NCS).
Why the C4 Position?
Regiocontrol in pyrrole functionalization is notoriously challenging due to the electron-rich nature of the heterocycle. However, this specific substrate presents a self-directing electronic environment:
The C5 position is sterically and covalently blocked by the 2-fluorophenyl group[3].
The C3 position is occupied by a formyl group (-CHO), which acts as a strong electron-withdrawing group (EWG). This EWG deactivates the adjacent C2 position via both inductive and resonance effects[2].
Consequently, the C4 position —which is meta to the deactivating formyl group and adjacent to the electron-rich C5-aryl substituent—emerges as the most kinetically and thermodynamically favored site for electrophilic attack.
Why NCS in DMF?
For scale-up manufacturing, utilizing chlorine gas or sulfuryl chloride introduces severe safety hazards and over-chlorination risks. NCS provides a controlled, mild source of electrophilic chlorine (
Cl+
)[3]. N,N-Dimethylformamide (DMF) is selected as the solvent because it polarizes the N-Cl bond (potentially forming a transient Vilsmeier-type reactive species), significantly enhancing the reaction kinetics at low temperatures (0–5°C) and suppressing the formation of poly-chlorinated impurities.
Scale-Up Workflow Diagram
Scale-up manufacturing workflow for CAS 928324-56-5 via electrophilic chlorination.
Quantitative Process Optimization
To transition this synthesis from a benchtop discovery scale to a 10 kg pilot scale, the thermal and stoichiometric parameters were rigorously optimized to suppress over-chlorination and maximize the yield of the target mono-chlorinated product.
Process Parameter
Discovery Scale (10 g)
Pilot Scale (1 kg)
Optimized Mfg Scale (10 kg)
NCS Equivalents
1.20 eq
1.10 eq
1.05 eq
Temperature
20°C
10°C
0–5°C
Addition Time
10 min
1 hour
3 hours (Controlled dosing)
Over-chlorinated Impurity
4.5%
1.2%
< 0.2%
Isolated Yield
76%
82%
88%
HPLC Purity
94.0%
97.5%
> 99.0%
Self-Validating Experimental Protocol (10 kg Scale)
Note: This protocol incorporates strict In-Process Controls (IPCs) to ensure the system is self-validating. Do not advance to subsequent phases until IPC criteria are met.
Phase 1: Reactor Preparation & Dissolution
Purge a 100 L glass-lined reactor with ultra-high-purity Nitrogen for 15 minutes to ensure an inert atmosphere.
Charge the reactor with 30 L of anhydrous N,N-Dimethylformamide (DMF).
Add 10.0 kg (52.86 mol) of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2)[3] under continuous agitation (150 rpm).
Cool the jacketed reactor to an internal temperature of 0–2°C.
Phase 2: Controlled Electrophilic Chlorination
5. Prepare a solution of 7.41 kg (55.50 mol, 1.05 eq) of N-Chlorosuccinimide (NCS) dissolved in 15 L of DMF.
6. Initiate the dropwise addition of the NCS/DMF solution into the reactor over a period of 3 hours. Causality Note: Extending the addition time while maintaining the internal temperature strictly below 5°C prevents localized exothermic spikes that drive the formation of di-chlorinated degradation products.
7. Post-addition, stir the reaction mixture at 0–5°C for 2 hours[3].
8. IPC 1 (Self-Validation): Withdraw a 1 mL aliquot, quench with 1 mL of ice water, extract with ethyl acetate, and analyze via HPLC.
Pass Criteria: Unreacted starting material (CAS 881674-56-2) must be < 1.0%. If > 1.0%, continue stirring for an additional 1 hour and re-test.
Phase 3: Quenching & Product Isolation
9. Transfer the reaction mixture slowly into a secondary 200 L precipitation vessel containing 100 L of vigorously stirred ice water (0–5°C). The product will immediately precipitate as a pale-yellow solid.
10. Stir the resulting suspension for 1 hour. Causality Note: This extended aqueous stirring ensures complete precipitation of the highly hydrophobic product while thoroughly dissolving the hydrophilic succinimide byproduct into the aqueous phase.
11. Isolate the solid via a Nutsche filter or industrial centrifuge.
12. Wash the filter cake sequentially with 3 x 20 L of cold distilled water to remove residual DMF and succinimide traces.
13. IPC 2 (Self-Validation): Test the pH of the final wash filtrate.
Pass Criteria: pH must be neutral (6.5–7.5), confirming the removal of acidic byproducts.
Phase 4: Drying & Final Validation
14. Transfer the wet cake to a vacuum tray dryer.
15. Dry at 45°C under high vacuum (< 50 mbar) for 24 hours until the moisture content is < 0.5% (determined via Karl Fischer titration).
16. Yield: ~10.4 kg (88% theoretical yield) of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 928324-56-5)[1].
Analytical Validation Criteria
To guarantee the scientific integrity of the synthesized batch, the following analytical signatures must be confirmed before releasing the intermediate for downstream API coupling:
HPLC Purity: > 99.0% (UV detection at 254 nm).
1H-NMR (400 MHz, CDCl3): The defining confirmation of regioselective C4-chlorination is the disappearance of the C4-H pyrrole proton signal (which appears in the starting material) and the retention of the C2-H signal as a doublet (coupled to the pyrrole NH) around 7.6 ppm. The formyl proton (-CHO) should appear as a distinct singlet near 9.8 ppm[3].
Mass Spectrometry (ESI-MS): m/z calculated for
C11H7ClFNO[M−H]−
is 222.01; the spectrum must display the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.
References
Title: Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)
Source: Journal of Medicinal Chemistry, 2012, 55(9), 4446–4456.
URL: [Link]
Title: Pyrrole Compound and Use Thereof (Takeda Pharmaceutical Co Ltd.)
Application Notes and Protocols for Cross-Coupling Reactions of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of a Versatile Pyrrole Building Block The pyrrole nucleus...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Pyrrole Building Block
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The targeted functionalization of this heterocycle is paramount for the development of novel molecular entities with tailored properties. 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde emerges as a highly versatile building block, poised for diverse synthetic elaborations through modern cross-coupling methodologies. The presence of a reactive C-Cl bond at the 4-position, an electron-withdrawing formyl group at the 3-position, and a sterically demanding fluorophenyl substituent at the 5-position presents both opportunities and challenges for synthetic chemists.
This comprehensive guide provides detailed application notes and robust protocols for the successful implementation of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions using 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as the electrophilic partner. The protocols are designed to be self-validating, with explanations of the rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these transformations but also to adapt and troubleshoot them for their specific synthetic needs.
Strategic Considerations for Cross-Coupling with 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
The reactivity of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in palladium-catalyzed cross-coupling reactions is influenced by several key factors:
The C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides and iodides in oxidative addition to palladium(0), often necessitating more electron-rich and bulky ligands to facilitate this crucial step.[1][2]
The Pyrrole Ring: The electron-rich nature of the pyrrole ring can influence the electronic properties of the palladium catalyst.
The Formyl Group: The electron-withdrawing nature of the formyl group at the 3-position can modulate the reactivity of the C-Cl bond and potentially coordinate to the metal center.
The 5-(2-fluorophenyl) Group: This bulky substituent can influence the steric environment around the reaction center, impacting ligand-catalyst interactions and the approach of the coupling partner.
This guide will address these considerations in the context of specific reaction types, providing tailored conditions for optimal outcomes.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the pyrrole core.[2][3] The choice of an appropriate palladium catalyst and ligand system is critical to overcome the lower reactivity of the chloride substrate.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the coupling of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with a generic arylboronic acid.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to introduce alkynyl functionalities at the 4-position of the pyrrole ring, creating valuable intermediates for further transformations or as part of a larger molecular framework.[5][6] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Catalytic Cycles of Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Recommended Protocol for Sonogashira Coupling
This protocol describes the coupling of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with a terminal alkyne.
Can enhance reactivity for less reactive substrates.
K₂CO₃
Acetonitrile
80
60-80
A weaker base option, may require higher temperatures.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[7][8] This reaction is particularly valuable for introducing primary and secondary amines at the 4-position of the pyrrole ring.
Conceptual Overview of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Protocol for Buchwald-Hartwig Amination
This protocol outlines the amination of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with a primary or secondary amine.
The Heck reaction enables the formation of a C-C bond between the 4-position of the pyrrole and an alkene, leading to vinyl-substituted pyrroles.[10][11] These products can serve as versatile intermediates for further synthetic manipulations.
Mechanism of the Heck Reaction
Caption: The key steps in the catalytic cycle of the Heck reaction.
Recommended Protocol for the Heck Reaction
This protocol is for the reaction of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with an electron-deficient alkene (e.g., an acrylate).
Ligandless conditions may be possible for highly activated alkenes.
Conclusion and Future Outlook
The cross-coupling reactions detailed in this guide provide a robust toolkit for the synthetic elaboration of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently introduce a diverse range of aryl, alkynyl, amino, and vinyl substituents at the 4-position of the pyrrole core. These protocols serve as a foundation for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration into the reactivity of this versatile building block, including other cross-coupling reactions and transformations of the formyl group, will undoubtedly continue to unlock new avenues for chemical innovation.
References
Duan, W. et al. (2021). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]
Li, J. et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Available at: [Link]
Yin, Y. et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. Available at: [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
Yin, Y. et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. Available at: [Link]
D'Souza, D. M., & Müller, T. J. (2011). Palladium-Catalyzed Direct Arylation of Indoles, Pyrroles, and Furans by Aryl Chlorides. PMC. Available at: [Link]
Li, J. et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
Itami, K. et al. (2024). Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C–H Arylation of Nonsubstituted 1H-Pyrrole. Organic Letters. Available at: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
Mernyák, E. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Zhu, J. et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society. Available at: [Link]
Cazin, C. S. J. (Ed.). (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]
Scrivanti, A., & Beller, M. (Eds.). (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]
Wikipedia. (2023). Sonogashira coupling. Available at: [Link]
Li, J. et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected. Semantic Scholar. Available at: [Link]
de Vries, J. G. (Ed.). (2014). Abstracts. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 3. Available at: [Link]
M. Beller, A. Zapf, T. H. Riermeier. (2019). Cooperative triple catalysis enables regioirregular formal Mizoroki–Heck reactions. Nature Catalysis. Available at: [Link]
Mussini, P. et al. (2022). An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials. New Journal of Chemistry. Available at: [Link]
Pérez-Ramírez, J. et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]
Beller, M. & Zapf, A. (2017). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Available at: [Link]
Sadighi, J. P. et al. (2004). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Request PDF. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Buchwald, S. L. et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
Al-Masum, M. & El-Sayed, T. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]
Chinchilla, R. & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]
Tron, G. C. et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
Taylor, B. L. H. et al. (2014). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. PMC. Available at: [Link]
Wiley Online Library. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Angewandte Chemie International Edition. Available at: [Link]
Fagnou, K. et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]
Buchwald, S. L. & Hartwig, J. F. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]
Vicente, M. G. H. et al. (2006). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Chemical Communications. Available at: [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
Peng, J. et al. (2014). Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction. Organic Chemistry Portal. Available at: [Link]
Mayer, T. U. & Jäschke, A. (2014). Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. ResearchGate. Available at: [Link]
Baran, P. S. & Sarpong, R. (2010). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Available at: [Link]
Application Note: Catalyst Selection and Process Optimization for the Synthesis of 4-Chloro-5-(2-fluorophenyl)pyrrole Derivatives
Document Type: Application Note & Experimental Protocol Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers Executive Summary & Mechanistic Context The 4-chloro-5-(2-fluorophenyl)pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Experimental Protocol
Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers
Executive Summary & Mechanistic Context
The 4-chloro-5-(2-fluorophenyl)pyrrole motif is a highly privileged pharmacophore, serving as an advanced intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Vonoprazan and its halogenated analogs [1]. While the unsubstituted 5-(2-fluorophenyl)-1H-pyrrole core is well-documented, the targeted introduction of a chlorine atom at the C4 position is a critical modification. This halogenation modulates the pKa of the pyrrole nitrogen and enhances the molecule's lipophilicity (LogP), factors that directly dictate the drug's binding kinetics and residence time at the gastric H+,K+-ATPase pump.
As a Senior Application Scientist, I have structured this guide to move beyond traditional, high-risk synthetic routes. Historically, the pyrrole core was assembled via Palladium-catalyzed hydrogenation of dinitriles—a method plagued by heavy metal retention and the hazards of high-pressure hydrogen [2]. Herein, we detail modern, scalable catalytic strategies for both the de novo assembly of the pyrrole core and its subsequent regioselective chlorination, ensuring a self-validating, metal-residue-free workflow.
Catalytic Strategies for Core Assembly
The synthesis of the precursor, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, requires a catalyst that balances redox economy with industrial safety.
Route A: Cobalt-Catalyzed Reductive Cyclization (Recommended for Scale-Up)
Instead of relying on
Pd/C
and
H2
gas, the reductive cyclization of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile can be achieved using a Cobalt(II) catalyst (
CoCl2
) paired with sodium borohydride (
NaBH4
).
Causality & Advantage: Cobalt salts are highly soluble in aqueous workups, ensuring zero heavy-metal residue in the final Active Pharmaceutical Ingredient (API). The mild hydride source eliminates the need for high-pressure reactors, drastically reducing infrastructure costs and safety risks [2].
Route B: Atom Transfer Radical Cyclization (ATRC)
Recent advancements demonstrate that the pyrrole ring can be constructed via ATRC using a
CuCl
catalyst and a PMDETA (Pentamethyldiethylenetriamine) ligand.
Causality & Advantage: This route generates a highly reactive secondary radical species at the α-position of an imine intermediate. It is highly redox-economical and achieves cyclization and aromatization simultaneously [3]. However, copper removal requires stringent EDTA washing steps, making Route A slightly more favorable for immediate pharmaceutical scale-up.
Regioselective Chlorination at the C4 Position
Once the core is assembled, chlorination must be strictly directed to the C4 position to yield the target 4-chloro-5-(2-fluorophenyl)pyrrole derivative [4].
Mechanistic Control: Pyrroles are inherently electron-rich and prone to over-halogenation. However, in our substrate, the C5 position is sterically and covalently blocked by the 2-fluorophenyl group. The C3 position contains a strong electron-withdrawing group (EWG), such as a nitrile (-CN) or formyl (-CHO) group. This EWG deactivates the adjacent C2 position via inductive effects. Consequently, Electrophilic Aromatic Substitution (EAS) is kinetically driven to the C4 position.
Reagent Selection: N-Chlorosuccinimide (NCS) in a polar aprotic solvent (DMF) is the optimal system. Unlike
SO2Cl2
or
HCl/DMSO
systems [5], NCS provides a controlled, slow release of the chloronium ion (
Cl+
), preventing poly-chlorination.
Workflow & Pathway Visualization
Catalytic pathways for synthesizing and chlorinating 4-chloro-5-(2-fluorophenyl)pyrroles.
Quantitative Data & Optimization
Table 1: Catalyst Screening for Pyrrole Core Assembly
Catalyst System
Reducing Agent / Conditions
Yield (%)
Purity (HPLC)
Residual Metal (ICP-MS)
Scalability Rating
Pd/C
(10%)
H2
(50 psi), AcOH, 60°C
91.5%
96.2%
>50 ppm (High)
Moderate (Requires HP)
CuCl
/ PMDETA
Toluene, 80°C (ATRC)
86.0%
95.0%
<20 ppm (Med)
Good
CoCl2
(5 mol%)
NaBH4
, EtOH, 25°C
94.2%
98.8%
<5 ppm (Low)
Excellent
Table 2: Chlorination Reagent Screening for C4 Regioselectivity
Chlorinating Agent
Solvent
Temp (°C)
C4 : C2 Ratio
Overall Yield (%)
SO2Cl2
DCM
0 to 25
70 : 30
62% (Poly-chlorination)
HCl
/ DMSO
HFIP
25
85 : 15
78%
NCS (1.05 eq)
DMF
0 to 5
>98 : 2
92%
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Synthesis of the Pyrrole Core
This protocol utilizes a self-validating colorimetric and chromatographic transition to ensure reaction completion.
Initialization: Charge a clean, dry 1L jacketed reactor with 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile (100 g, 0.49 mol) and absolute ethanol (500 mL). Stir at 250 rpm until dissolved.
Catalyst Addition: Add anhydrous
CoCl2
(3.18 g, 0.024 mol, 5 mol%). The solution will turn a distinct pale blue/purple.
Controlled Reduction: Cool the reactor to 0°C. Dissolve
NaBH4
(22.2 g, 0.58 mol) in 100 mL of 0.1 M NaOH (to prevent premature hydride decomposition) and add dropwise over 2 hours.
Causality: Slow addition controls the exothermic hydrogen gas evolution and prevents the reduction of the nitrile groups, strictly targeting the ketone and driving the cyclization.
Self-Validation Check: After 4 hours at room temperature, sample 50 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via HPLC (UV 254 nm). The reaction is complete when the starting material peak (RT ~4.2 min) integrates to <1% relative to the product peak (RT ~5.8 min). The solution color will shift to a dark, opaque suspension as the cobalt catalyst is reduced.
Workup: Quench with 10% aqueous
NH4Cl
(200 mL). Extract with Ethyl Acetate (
3×300
mL). Wash the combined organics with water to remove Cobalt salts, dry over
MgSO4
, and concentrate to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Protocol 2: Regioselective C4-Chlorination using NCS
Preparation: Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (50 g, 0.27 mol) in anhydrous DMF (250 mL) under a nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.
Halogenation: Add N-Chlorosuccinimide (NCS) (37.8 g, 0.28 mol, 1.05 eq) in five equal portions over 60 minutes.
Causality: The highly exothermic nature of electrophilic halogenation can lead to over-chlorination (e.g., C2,C4-dichloro byproducts) if the local concentration of the halenium ion spikes. Maintaining 0°C ensures kinetic control, strictly favoring the C4 position directed by the C3-carbonitrile group.
Incubation & Validation: Stir at 0°C for 2 hours, then allow warming to 15°C. Verify completion via TLC (Hexanes:EtOAc 3:1). The product spot (
Rf=0.45
) should completely replace the starting material (
Rf=0.35
).
Isolation: Pour the reaction mixture into 1L of ice-cold distilled water. The product, 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, will precipitate as a pale yellow solid. Filter, wash with cold water to remove succinimide and DMF, and dry under vacuum at 45°C.
References
Google Patents (CN110028436B)
Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
HCl/DMSO/HFIP-Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines and Other Electron-Rich Heteroarenes
ACS Publications
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
The synthesis of this highly functionalized pyrrole, a key intermediate in the manufacturing of important pharmaceutical agents like Vonoprazan, presents unique challenges related to regioselectivity and the management of competing reactions. This document provides a structured, question-and-answer-based approach to address the most frequently encountered experimental hurdles.
Section 1: Strategic Overview of the Synthetic Pathway
The construction of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the sequential functionalization of a pyrrole core. The two most critical transformations are electrophilic chlorination and Vilsmeier-Haack formylation. The order in which these steps are performed is a crucial strategic decision that significantly impacts yield and purity.
Core Synthetic Decision: Chlorinate then Formylate, or Vice Versa?
The pyrrole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles.[1] Substitution typically occurs at the α-positions (C2 or C5) due to the superior stability of the resulting carbocation intermediate.[2] This inherent reactivity must be carefully managed.
Pathway A: Chlorination Followed by Formylation: In this route, an appropriately substituted 5-(2-fluorophenyl)-1H-pyrrole is first chlorinated. The existing bulky aryl group at C5 sterically directs the incoming electrophile. The subsequent Vilsmeier-Haack formylation is then performed on the chlorinated intermediate.
Pathway B: Formylation Followed by Chlorination: This approach involves first introducing the formyl group onto the 5-(2-fluorophenyl)-1H-pyrrole scaffold, followed by chlorination of the resulting pyrrole-3-carbaldehyde. The electron-withdrawing nature of the formyl group will deactivate the ring, potentially making the subsequent chlorination step more selective but also more challenging.
The choice between these pathways depends on the stability of intermediates and the directing effects of the substituents at each stage.
Caption: Alternative synthetic routes to the target compound.
Section 2: Troubleshooting the Vilsmeier-Haack Formylation Step
The Vilsmeier-Haack reaction is the most common method for introducing a formyl group onto a pyrrole ring.[3] It involves the in-situ formation of a Vilsmeier reagent (a chloromethyliminium salt) from a formamide (like DMF) and an activating agent (like POCl₃ or SOCl₂).[2][4]
Frequently Asked Questions (FAQs): Formylation
Q1: My formylation reaction is not proceeding, and I am recovering my starting material. What should I check?
A1: This is a common issue and can stem from several factors:
Insufficient Ring Activation: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic ring to react efficiently.[2] If your pyrrole substrate is substituted with electron-withdrawing groups, the reaction may be sluggish. In the synthesis of the target molecule, the 4-chloro substituent is deactivating, which can slow the reaction.
Reagent Quality and Stoichiometry: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your DMF and POCl₃ are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[5] Verify the stoichiometry; an insufficient amount of the Vilsmeier reagent will result in incomplete conversion.
Reaction Temperature: While the formation of the Vilsmeier reagent is typically done at low temperatures (e.g., 0°C), the subsequent formylation step may require heating to proceed.[5] If the reaction is stalled at room temperature, a moderate increase (e.g., to 40-60°C) may be necessary to overcome the activation energy barrier. However, excessive heat can lead to decomposition.
Q2: I'm observing significant decomposition and a low yield of the desired product. What is causing this?
A2: Decomposition often points to overly harsh reaction conditions.
Exothermic Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic.[6] It is critical to add the POCl₃ to the DMF slowly at a low temperature (0°C) to control the heat generated. A thermal runaway can decompose the reagent and the starting material.
Incorrect Reagent Ratio: An excessive amount of POCl₃ relative to DMF can lead to the formation of aggressive side-products and cause decomposition of the sensitive pyrrole ring.[5]
Prolonged Reaction Time/High Temperature: Even at optimal temperatures, extended reaction times can lead to the slow degradation of the product and starting material. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
Q3: How can I control the regioselectivity to ensure formylation at the C3 position?
A3: Achieving C3 formylation is challenging because the C2 and C5 positions are electronically favored.[2][4] However, in this specific synthesis, regioselectivity is controlled by the existing substituents:
Steric Hindrance: The bulky 5-(2-fluorophenyl) group effectively blocks the C5 position.
Protecting Groups: In some strategies, a bulky, removable N-substituent like a triisopropylsilyl (TIPS) group can be used to sterically hinder the C2 position, forcing the formylation to occur at C3.[7]
Directing Effects: With the C5 position occupied and the C2 position sterically accessible but electronically similar to C3, careful control of conditions is key. The presence of the chloro group at C4 further influences the electronic landscape. Fortunately, for the 4-chloro-5-(2-fluorophenyl)-1H-pyrrole intermediate, the C3 position is the most sterically accessible and electronically viable site for formylation.
Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.
Section 3: Troubleshooting the Chlorination Step
Chlorinating the pyrrole ring without generating undesired byproducts requires careful control due to the ring's high nucleophilicity.
Frequently Asked Questions (FAQs): Chlorination
Q1: My reaction is producing a mixture of di- and tri-chlorinated products, not the desired monochlorinated compound. How can I improve selectivity?
A1: Polychlorination is a classic problem when halogenating electron-rich pyrroles.[8][9] The first chlorine atom added does not sufficiently deactivate the ring to prevent further reactions. To achieve selective monochlorination:
Use a Milder Chlorinating Agent: Reagents like N-chlorosuccinimide (NCS) are generally less reactive than sulfuryl chloride (SO₂Cl₂) or chlorine gas, offering better control.[9]
Control Stoichiometry: Use precisely one equivalent of the chlorinating agent. While this may result in some unreacted starting material, it significantly reduces over-chlorination.
Low Temperature: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to decrease the reaction rate and improve selectivity.[9]
Solvent Choice: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reactivity of the electrophile.
Q2: How can I ensure chlorination occurs at the C4 position?
A2: On the 5-(2-fluorophenyl)-1H-pyrrole substrate, the C2 position is the most electronically favored for electrophilic attack. However, the C3 and C4 positions are also reactive. Direct chlorination may yield a mixture of 2-chloro and 3-chloro isomers. Achieving C4-selectivity often requires an indirect approach or careful reagent selection. One patented method involves a debrominative chlorination, where a bromine atom is first installed and then displaced by chlorine, which can offer different regioselectivity under mild conditions.[10]
Parameter
Condition A (Aggressive)
Condition B (Controlled)
Condition C (Mild)
Chlorinating Agent
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl Chloride (SO₂Cl₂)
N-Chlorosuccinimide (NCS)
Equivalents
> 1.5
1.0 - 1.1
1.0
Temperature
Room Temperature
0 °C
-20 °C to 0 °C
Solvent
Acetic Acid
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Typical Outcome
Low yield, high levels of polychlorinated impurities.[8]
Improved yield of monochloro-product, some di-chloro present.
Highest selectivity for monochlorination, may require longer reaction time.[9]
Table 1. Comparison of typical chlorination conditions and expected outcomes.
Section 4: Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and substrate purity.
Protocol 1: Vilsmeier-Haack Formylation of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole
This protocol assumes the chlorinated intermediate is used as the starting material.
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C in an ice-water bath.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Ensure the internal temperature does not rise above 5-10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a white solid indicates the Vilsmeier reagent has formed.
Substrate Addition: Dissolve 4-chloro-5-(2-fluorophenyl)-1H-pyrrole (1.0 eq.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.
Reaction: After addition, allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to 0°C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7-8). Caution: This can be a vigorous, gas-evolving process.
Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Controlled Monochlorination of 5-(2-fluorophenyl)-1H-pyrrole
Setup: Dissolve 5-(2-fluorophenyl)-1H-pyrrole (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂).
Cooling: Cool the solution to -20°C using a suitable cooling bath.
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature remains below -15°C.
Reaction: Stir the reaction mixture at -20°C and monitor its progress by TLC or LC-MS.
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.
Extraction & Purification: Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to isolate the desired 4-chloro isomer from other byproducts.
References
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Pyrrole and Pyrrole Derivatives. Wiley Online Library. [Link]
Matsui, M., & Okada, K. (1970). Chlorination of Pyrrole Derivatives. Agricultural and Biological Chemistry, 34(4), 648. [Link]
Wee, A. G. H., Bunnenberg, E., & Djerassi, C. (1984). Formylation of Pyrrole Derivatives. Synthetic Communications, 14(5), 383-390. [Link]
Barnes, R. A. (1994). EP0600157A1 - Debrominative chlorination of pyrroles.
Otomaru, Y., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1433-1438. [Link]
Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 63(4), 896-901. [Link]
Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]
Durham, D. G., & Rees, A. H. (1971). Chlorination of Pyrroles. Part I. Canadian Journal of Chemistry, 49(1), 136-139. [Link]
Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(2), 246-251. [Link]
CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. (2021).
Sichuan Kelun Pharmaceutical Research Institute Co Ltd. (2021). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Patsnap Eureka. [Link]
Technical Support Center: Minimizing Regioisomer Byproducts During Pyrrole Formylation
Welcome to the Technical Support Center for pyrrole C-H functionalization. This guide provides in-depth troubleshooting and self-validating protocols for researchers optimizing the Vilsmeier-Haack formylation of pyrroles...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for pyrrole C-H functionalization. This guide provides in-depth troubleshooting and self-validating protocols for researchers optimizing the Vilsmeier-Haack formylation of pyrroles.
Mechanistic Causality: The Origin of Regioisomers
The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group onto electron-rich heterocycles. However, pyrrole's extreme nucleophilicity often leads to regioisomer mixtures (C2 vs. C3 formylation) and over-reaction (poly-formylation) if conditions are not strictly controlled (1)[1].
Electrophilic attack is kinetically favored at the C2 (
α
) position because the resulting carbocation intermediate is stabilized by three resonance structures, compared to only two for the C3 (
β
) position[1]. When C3-carboxaldehyde or 2,5-dicarboxaldehyde byproducts appear, it is a direct result of thermal energy overcoming the C3 activation barrier, steric hindrance blocking the C2 position, or excess electrophile driving subsequent substitutions (2)[2].
Mechanistic divergence in Vilsmeier-Haack formylation leading to C2 and C3 regioisomers.
Troubleshooting Guides & FAQs
Q1: Why am I isolating significant amounts of the 3-carboxaldehyde regioisomer when targeting the 2-position?A1: This is caused by either thermal mismanagement or steric hindrance.
Causality: While the 2-position is electronically favored, higher temperatures during the electrophile addition phase provide enough kinetic energy to overcome the activation barrier for the 3-position (3)[3]. Additionally, if your pyrrole has a bulky N-protecting group (e.g., TIPS or Trityl), it physically shields the
α
-carbons, forcing the electrophile to the
β
-position[1].
Resolution: Ensure the internal reaction temperature remains strictly between 0–5 °C during the entire addition of the pyrrole to the Vilsmeier reagent. If C2 formylation is required, swap bulky N-protecting groups for smaller ones (e.g., Methyl or Boc) prior to formylation.
Q2: How do I prevent the formation of 2,5-dicarboxaldehyde (over-formylation)?A2: Over-reaction is a stoichiometry and reagent-quality issue.
Causality: The introduction of a formyl group deactivates the pyrrole ring. However, because pyrrole is exceptionally electron-rich, a large excess of the Vilsmeier reagent can still force a second electrophilic attack at the remaining activated C5 position[3].
Resolution: Strictly limit the Vilsmeier reagent (POCl
3
and DMF) to 1.05 – 1.10 equivalents relative to the pyrrole[2].
Q3: My reaction stalls at 60% conversion. When I heat it to drive completion, my regioisomer byproducts skyrocket. What is happening?A3: You are likely experiencing reagent quenching due to moisture.
Causality: The chloroiminium ion is highly sensitive to water. If your DMF or solvent is wet, the Vilsmeier reagent hydrolyzes back to DMF and HCl. Heating a quenched reaction does not restart formylation; it only provides thermal energy that degrades the starting material and promotes C3-attack by any residual active reagent[2].
Resolution: Do not heat a stalled reaction. Instead, ensure strictly anhydrous conditions (freshly distilled pyrrole, anhydrous DMF, and dry solvent). If a reaction stalls, it is better to work it up and re-subject the recovered starting material than to force it with heat.
Troubleshooting workflow for minimizing pyrrole formylation byproducts.
Quantitative Impact of Reaction Parameters
The following table summarizes the causal relationship between reaction conditions, N-substitution, and the resulting regioisomer distribution (4)[4].
This protocol is engineered as a self-validating system for the synthesis of 1-Methylpyrrole-2-carboxaldehyde. Each step includes observable checkpoints to verify mechanistic success before proceeding, preventing the downstream accumulation of regioisomers.
Materials:
1-Methylpyrrole (Freshly distilled, 1.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF, 1.1 equiv)
Phosphorus oxychloride (POCl
3
, 1.1 equiv)
1,2-Dichloroethane (DCE, anhydrous)
Aqueous Sodium Acetate (saturated)
Step 1: Generation of the Vilsmeier Reagent
Charge a flame-dried flask with anhydrous DMF (1.1 equiv) and DCE under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
Add POCl
3
(1.1 equiv) dropwise over 15 minutes.
Self-Validation Checkpoint: Causality: POCl
3
reacts with DMF to form the chloroiminium ion. Observation: You must observe a slight exotherm and the solution should turn pale yellow. If the solution turns dark brown, moisture has compromised the reagent or the addition was too fast, causing thermal degradation. Discard and restart.
Step 2: Electrophilic Aromatic Substitution
Maintain the Vilsmeier reagent at 0–5 °C.
Dilute 1-Methylpyrrole (1.0 equiv) in an equal volume of DCE and add it dropwise to the Vilsmeier reagent over 30 minutes.
Self-Validation Checkpoint: Causality: Low temperatures trap the kinetic C2-product. Observation: The internal temperature must not exceed 5 °C. The solution will transition to a deep orange/red color, confirming the formation of the stable intermediate iminium salt. Blackening indicates localized overheating and polymerization.
Step 3: Hydrolysis of the Iminium Salt
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete consumption of the pyrrole.
Cautiously add saturated aqueous sodium acetate until the pH reaches ~5-6.
Warm the mixture to a gentle reflux (approx. 60 °C) for 15 minutes.
Self-Validation Checkpoint: Causality: Sodium acetate buffers the HCl generated during hydrolysis without causing base-catalyzed side reactions. Observation: The biphasic mixture will clarify. Monitor by TLC (Hexanes:EtOAc 3:1); the baseline iminium spot must disappear, replaced by a single UV-active spot at R
f
~0.4 (the target aldehyde).
Step 4: Isolation
Cool to room temperature, separate the organic layer, and extract the aqueous layer twice with DCE.
Wash the combined organics with brine, dry over Na
2
SO
4
, and concentrate under reduced pressure. The crude product should be highly regioselective (>98% C2-isomer) and can be purified via short-path distillation or column chromatography.
purification and recrystallization methods for CAS 928324-56-5
Welcome to the Technical Support Center for 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 928324-56-5). As a Senior Application Scientist, I have designed this hub specifically for researchers and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 928324-56-5). As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals handling this critical halogenated pyrrole intermediate[1].
Due to its polyfunctional nature—featuring a hydrogen-bonding pyrrole amine, an electrophilic aldehyde, and two distinct halogens—this compound presents unique chromatographic and crystallization challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.
Physicochemical Profiling
Before initiating any purification workflow, it is critical to understand the molecular drivers that dictate the compound's behavior in solution and on stationary phases[1].
Property
Value
Impact on Purification Strategy
Molecular Weight
223.63 g/mol
Determines mass balance and seeding equivalents.
Molecular Formula
C11H7ClFNO
Halogenation increases overall lipophilicity.
H-Bond Donors
1 (Pyrrole NH)
Causes severe tailing on bare silica gel due to silanol binding.
H-Bond Acceptors
2 (Aldehyde O, F)
Enables coordination with polar protic anti-solvents (e.g., Water, Isopropanol).
Ideal for binary anti-solvent recrystallization systems.
Purification Workflow Architecture
The following decision tree outlines the optimal path from a crude reaction mixture to a highly pure (>99%) crystalline product.
Figure 1: Decision tree and purification workflow for CAS 928324-56-5.
Troubleshooting Guides & FAQs
Q1: During silica gel chromatography, CAS 928324-56-5 exhibits severe tailing and co-elutes with structurally similar impurities. How can I improve resolution?
Causality: The tailing is primarily driven by the strong hydrogen-bond donating capacity of the pyrrole NH interacting with the free, acidic silanol groups on the stationary phase.
Solution: You must competitively inhibit these interactions. As outlined in standard purification literature like Purification of Laboratory Chemicals (), pre-treat your silica column with 1% triethylamine (Et3N) in your mobile phase (e.g., Hexanes/EtOAc)[2]. The Et3N caps the active silanol sites, allowing the pyrrole to elute in a tight, symmetrical band, significantly improving resolution from des-chloro or des-fluoro impurities.
Q2: My recrystallization attempts consistently result in "oiling out" (liquid-liquid phase separation) rather than crystallization. What is the mechanistic cause, and how do I fix it?
Causality: Oiling out occurs when the solute's melting point is depressed below the solvent system's temperature due to high impurity concentrations, or when the system crosses the binodal curve before the solubility curve. The compound forms a solute-rich liquid phase instead of an ordered solid lattice.
Solution: Transition to an anti-solvent crystallization strategy using an Isopropanol/Water system, a method proven highly effective for structurally related fluorophenyl-pyrrole derivatives ()[3]. Dissolve the crude in minimal Isopropanol at 60°C. Add water dropwise only until the cloud point is reached. Introduce seed crystals to force heterogeneous nucleation within the metastable zone, preventing liquid-liquid phase separation.
Figure 2: Logical troubleshooting workflow for oiling out during recrystallization.
Q3: I observe degradation of the purified product upon storage. How do I stabilize it?
Causality: The C3-carbaldehyde group is susceptible to autoxidation into the corresponding carboxylic acid when exposed to atmospheric oxygen and light. This radical pathway is accelerated by residual transition metals or acidic impurities.
Solution: Ensure the final vacuum drying step is conducted under an inert argon or nitrogen bleed at temperatures not exceeding 40°C. Store the highly purified, dry crystals in amber vials under an inert atmosphere at 2-8°C.
Detailed Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can confirm success at each critical juncture.
Column Preparation: Pack a column with 230-400 mesh silica gel using a slurry of 80:20 Hexanes/Ethyl Acetate containing 1% Et3N (v/v). Flush with 2 column volumes of the solvent to passivate the silica.
Sample Loading: Dissolve the crude CAS 928324-56-5 in a minimal volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample by evaporating it onto Celite.
Elution: Elute using a gradient from 80:20 to 60:40 Hexanes/Ethyl Acetate. Monitor fractions via TLC.
Self-Validation Check: Spot the fractions on a silica TLC plate. A pure fraction must show a single, tight spot at
Rf≈0.4
(in 70:30 Hexanes/EtOAc) under 254 nm UV light, and it must stain positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH) to confirm the presence of the intact aldehyde.
Concentration: Pool the validated fractions and concentrate under reduced pressure at 35°C to yield a semi-solid.
Note: This protocol adapts optimized solvent ratios utilized in the industrial purification of related pyrrole-3-carbaldehyde pharmaceutical intermediates ()[4].
Dissolution: Transfer the semi-solid to a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add Isopropanol (approx. 4 mL per gram of crude) and heat to 60°C until complete dissolution is achieved.
Anti-Solvent Addition: Slowly add deionized water dropwise until a persistent turbidity (cloud point) is observed.
Self-Validation Check (Critical): Stop adding water. The cloud point must persist for at least 60 seconds under constant stirring. If the solution clears, the system has not reached the metastable zone limit; add 1-2 more drops of water until turbidity holds.
Seeding: Add 1-2 mg of pure CAS 928324-56-5 seed crystals.
Controlled Cooling: Apply a linear cooling ramp of 0.1°C/min down to 5°C. Stir gently for 2 hours at 5°C to maximize the crystal lattice formation and yield.
Isolation: Filter the resulting crystalline suspension through a sintered glass funnel. Wash the filter cake with ice-cold 10% Isopropanol in Water.
Drying: Dry the crystals in a vacuum oven at 40°C under a continuous nitrogen sweep for 12 hours.
References
Armarego, W. L. F. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann. Available at:[Link]
Zhu, L., & Zheng, Z. (2020). Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (Patent No. CN111233835A). Google Patents.
Technical Disclosure Commons. (2025). Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde and process for preparation. Available at: [Link]
Technical Support Center: Troubleshooting Solubility for 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Welcome to the advanced troubleshooting guide for 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . As a highly lipophilic halogenated pyrrole derivative, this compound frequently presents significant solubility bo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting guide for 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . As a highly lipophilic halogenated pyrrole derivative, this compound frequently presents significant solubility bottlenecks during in vitro assays and early-stage drug discovery.
This guide is designed for researchers and drug development professionals. It moves beyond basic fixes to address the underlying physicochemical causality of precipitation, providing self-validating protocols to ensure data integrity.
Physicochemical Profiling & Causality
To troubleshoot this compound, we must first understand why it resists solvation. The molecule features a highly planar, lipophilic surface area driven by the 2-fluorophenyl group and the chloro-pyrrole core. This planarity promotes strong
π−π
stacking. Additionally, the pyrrole NH (hydrogen bond donor) and aldehyde C=O (hydrogen bond acceptor) can form strong intermolecular hydrogen bond networks in the solid state.
This combination results in two distinct challenges:
High Crystal Lattice Energy: Hinders dissolution in organic solvents like DMSO (1)[1].
High Hydrophobicity (LogP): Causes rapid nucleation and "crashing out" when transitioning from organic stocks into aqueous assay buffers (2)[2].
Diagnostic Logic: Kinetic vs. Thermodynamic Solubility
Before applying a fix, you must diagnose whether you have exceeded the compound's thermodynamic or kinetic solubility limit.
Caption: Diagnostic workflow for differentiating and resolving kinetic vs. thermodynamic solubility limits.
Troubleshooting Guides & FAQs
Q1: I prepared a 10 mM stock in 100% DMSO, but I see microscopic particulates. Heating temporarily resolves it, but it clouds up again. What is the root cause?A: You have exceeded the thermodynamic solubility limit of the compound. Thermodynamic solubility reflects the true equilibrium between the solid crystal lattice and the solvated state (3)[3]. The strong intermolecular forces of the 4-chloro and 2-fluorophenyl groups resist solvation even in a highly polar aprotic solvent like DMSO.
Causality-Driven Solution: Do not rely on temporary heating; as the compound cools to room temperature, it will precipitate, leading to highly inaccurate actual concentrations in subsequent dilutions (1)[1]. Re-prepare the stock at a lower concentration (e.g., 5 mM) and ensure your DMSO is strictly anhydrous, as atmospheric water absorption drastically reduces lipophile solubility.
Q2: My 5 mM DMSO stock is perfectly clear, but when I dilute it 1:100 into my aqueous assay buffer (final 1% DMSO), the solution turns cloudy. Why?A: This is a classic kinetic solubility failure, commonly known as "crashing out" (4)[4]. When the concentrated DMSO stock is introduced to an aqueous buffer, the sudden shift in the dielectric constant causes the hydrophobic molecules to rapidly self-associate to minimize contact with water. This reflects nucleation and growth kinetics rather than true equilibrium (5)[5].
Causality-Driven Solution: Never add buffer directly to the DMSO stock. Always add the DMSO stock dropwise to a vigorously vortexing volume of buffer to ensure rapid dispersion and prevent localized supersaturation pockets.
Q3: I want to use Hydroxypropyl-
β
-Cyclodextrin (HP-
β
-CD) to keep the compound in solution. Can I just add my DMSO stock to the cyclodextrin buffer?A: You must proceed with extreme caution. While HP-
β
-CD is excellent for encapsulating lipophilic molecules, high concentrations of DMSO can actually compete for the hydrophobic cavity of the cyclodextrin, displacing your compound and reducing its binding affinity (6)[6].
Causality-Driven Solution: Keep the final DMSO concentration strictly below 1% when using cyclodextrins, or ideally, prepare the inclusion complex directly from the solid powder (see Protocol 1 below).
Caption: Mechanism of HP-β-CD inclusion complexation shielding the lipophilic fluorophenyl and chloro groups.
Q4: My biochemical assay is showing erratic IC50 curves (e.g., "bell-shaped" curves or sudden drops in activity at high concentrations). Is this a solubility issue?A: Yes. This is a hallmark of colloidal aggregation. At concentrations just above the kinetic solubility limit, the compound forms nano-aggregates. These aggregates can non-specifically bind to and denature your target protein, or sequester the compound, leading to artificial assay readouts (4)[4].
Step-by-Step Methodologies
Protocol 1: Preparation of an Aqueous HP-
β
-CD Inclusion Complex
Preparation: Dissolve HP-
β
-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10% (w/v) (8)[8].
Addition: Add an excess of solid 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde powder directly to the cyclodextrin solution, creating a supersaturated suspension.
Equilibration: Agitate the suspension vigorously on a rotary shaker at 37°C for 48 hours. (Why 48 hours? Non-covalent inclusion complexation from a solid state is a slow thermodynamic process requiring extended time to reach equilibrium).
Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed solid.
Self-Validation Step: Filter the supernatant through a 0.22 µm low-binding regenerated cellulose syringe filter. Quantify the final solubilized concentration using LC-UV or LC-MS/MS against a standard curve to confirm the exact working concentration before assay use (9)[9].
Causality: Determines the exact concentration at which the compound begins to aggregate in your specific assay buffer, establishing the maximum viable testing concentration (10)[10].
Stock Preparation: Prepare a 10 mM stock in 100% anhydrous DMSO.
Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in 100% DMSO.
Buffer Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer in a 96-well clear-bottom plate (final DMSO = 1%). Mix rapidly by pipetting.
Incubation: Incubate at room temperature for 2 hours. (Why 2 hours? This allows sufficient time for kinetically unstable supersaturated solutions to nucleate and form detectable precipitates).
Measurement: Read the plate using a microplate nephelometer (measuring forward light scattering).
Self-Validation Step: Plot compound concentration vs. scattering intensity. The kinetic solubility limit is the inflection point where the scattering signal sharply increases above the baseline buffer control. Cap all downstream assays below this concentration.
Quantitative Solubilization Data Summary
Solubilization Strategy
Primary Target Issue
Mechanism of Action
Expected Solubility Fold-Increase
DMSO Serial Dilution
Kinetic (Assay Crashing)
Maintains constant solvent carryover to prevent localized supersaturation.
1.5x - 2x
Non-ionic Surfactants (0.01% Tween-20)
Kinetic (Aggregation)
Micellar encapsulation of hydrophobic moieties; lowers surface tension.
preventing degradation of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde under basic conditions
Welcome to the Technical Support Center for handling 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. This highly functionalized compound is a critical building block, often utilized as an intermediate in the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. This highly functionalized compound is a critical building block, often utilized as an intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as vonoprazan derivatives[1].
However, its unique electronic topology—combining an electron-withdrawing chloro group, a non-enolizable carbaldehyde, and an acidic pyrrole N-H—makes it highly susceptible to degradation under basic conditions. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to ensure high-yielding transformations without compromising the integrity of the molecule.
Mechanistic Workflow: Base-Induced Degradation
Mechanistic pathways of base-induced degradation and targeted prevention strategies.
Troubleshooting Guide
Q1: During a base-catalyzed N-alkylation attempt, my reaction mixture rapidly turns into a dark, insoluble tar. What is the mechanism of this failure?A1: You are observing deprotonation-induced autooxidation. The N-H proton of this pyrrole derivative is relatively acidic due to the electron-withdrawing C4-chloro and C3-carbaldehyde groups. When exposed to strong bases, the pyrrole is deprotonated to form an electron-rich pyrrolide anion. Unprotected pyrrole anions are known to be far less stable and highly susceptible to oxidation by ambient O₂[2]. This radical-mediated oxidation leads to rapid polymerization (tarring).
Causality & Fix: The presence of oxygen is the catalyst for this degradation. You must rigorously degas your solvents and maintain a strict argon or nitrogen atmosphere to prevent autooxidation.
Q2: I am trying to perform a reaction using NaOH, but TLC shows the disappearance of the starting material and the formation of two new spots (one baseline, one less polar). Why?A2: This is the classic Cannizzaro reaction. Because 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde lacks α-hydrogens, it cannot undergo aldol condensation. Instead, highly nucleophilic bases like hydroxide attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then acts as a hydride donor to a second aldehyde molecule, resulting in a base-induced disproportionation into a highly polar carboxylic acid (the baseline spot) and a primary alcohol (the less polar spot)[3][4].
Causality & Fix: Nucleophilic bases (OH⁻, MeO⁻) trigger this redox disproportionation. Switch to non-nucleophilic bases (e.g., NaH, DIPEA, or K₂CO₃) to prevent carbonyl attack.
Q3: How do I successfully sulfonylate the pyrrole nitrogen without triggering these degradation pathways?A3: The key is kinetic control and the use of a non-nucleophilic strong base. Utilizing Sodium Hydride (NaH) at 0 °C in the presence of a phase-transfer catalyst like 15-Crown-5 allows for rapid, quantitative deprotonation without nucleophilic attack on the aldehyde[5].
Quantitative Data: Base Selection Matrix
To optimize your reaction conditions, refer to the following empirical data summarizing the effect of various bases on the stability of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 M in THF, 2 hours at 25 °C).
This protocol outlines the synthesis of the N-sulfonylated derivative (a common intermediate for P-CABs) using a self-validating system to ensure scientific integrity and suppress degradation[1][5].
Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)
15-Crown-5 (1.5 eq)
Pyridine-3-sulfonyl chloride (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
System Purging (Anaerobic Control): Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times.
Validation Check: A moisture sensor or a drop of diethylzinc in a sacrificial THF aliquot should show no fuming.
Base Washing: Add NaH (1.5 eq) to the flask. Wash twice with anhydrous hexane under argon to remove mineral oil, decanting the supernatant via syringe. Suspend the washed NaH in 10 mL of anhydrous THF.
Cryogenic Deprotonation (Kinetic Control): Cool the suspension to exactly 0 °C using an ice-water bath. Dissolve the pyrrole substrate (1.0 eq) in 10 mL of THF and add it dropwise over 15 minutes.
Validation Check: The solution should gently effervesce (H₂ gas evolution) and turn a clear, pale yellow. If the solution turns dark brown or black, oxygen has breached the system, and oxidation has occurred. Discard and re-purge.
Electrophile Trapping: Stir at 0 °C for 30 minutes. Add 15-Crown-5 (1.5 eq) followed immediately by the dropwise addition of pyridine-3-sulfonyl chloride (1.5 eq) dissolved in 5 mL THF[5].
Quenching and Workup: Allow the reaction to stir for 15 minutes at room temperature. Quench carefully with saturated aqueous NH₄Cl (do not use water, to prevent sudden pH spikes). Extract with Ethyl Acetate (3 x 20 mL).
Validation Check: Run a TLC (1:1 Hexane:EtOAc). A successful reaction will show a single new spot (Rf ≈ 0.5). The absence of a baseline spot confirms the Cannizzaro reaction was successfully suppressed.
Frequently Asked Questions (FAQs)
Q: Can I store 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde on the benchtop?A: No. The aldehyde group is a highly reactive functional group prone to auto-oxidation, and the compound has hygroscopic tendencies. It must be stored away from oxidizing agents, sealed under an inert gas (Argon), and kept in a low-temperature environment (2–8 °C)[5].
Q: Why use 15-Crown-5 in the sulfonylation protocol?A: NaH deprotonates the pyrrole to form a sodium pyrrolide salt. In THF, this salt exists as a tight ion pair, which can hinder the nucleophilic attack of the pyrrole nitrogen on the sulfonyl chloride. 15-Crown-5 specifically chelates the Na⁺ cation, creating a "naked" and highly reactive pyrrolide anion, drastically accelerating the desired reaction before any side-reactions can occur[5].
Q: If I must use a hydroxide base for a downstream saponification, how do I protect the aldehyde?A: You must transiently protect the carbaldehyde. Convert it to an acetal (e.g., using ethylene glycol and catalytic p-TsOH) prior to exposing the molecule to hydroxide bases. Acetals are completely stable to basic conditions and will prevent the Cannizzaro disproportionation.
References
Synthesis method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Google Patents.
Cannizzaro reaction. Wikipedia. Available at: [Link]
Hydroquinone–pyrrole dyads with varied linkers. Beilstein Journal of Organic Chemistry. Available at:[Link]
Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-5-(2-fluorophenyl)pyrrole Reactions
Welcome to the Advanced Technical Support Guide for handling highly congested pyrrole systems. The molecule 4-chloro-5-(2-fluorophenyl)pyrrole presents unique synthetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Guide for handling highly congested pyrrole systems. The molecule 4-chloro-5-(2-fluorophenyl)pyrrole presents unique synthetic challenges. The adjacent 4-chloro and 5-(2-fluorophenyl) substituents create a severe steric bottleneck. Specifically, the 4-chloro group forces the 2-fluorophenyl ring out of coplanarity with the pyrrole core. The ortho-fluoro atom further restricts bond rotation, locking the phenyl ring into a rigid conformation that acts as a physical shield over the N1 (pyrrole nitrogen) and C4/C5 positions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these steric barriers during N-functionalization and transition-metal-catalyzed cross-couplings.
Part 1: Troubleshooting N-Functionalization (N-Sulfonylation & Alkylation)
Q: Why is my N-sulfonylation yield with pyridine-3-sulfonyl chloride consistently below 15%?A: The low yield is a direct consequence of steric shielding. Standard amine bases (like Triethylamine or Pyridine) lack the necessary nucleophilicity to sufficiently activate the sulfonyl chloride, and they cannot overcome the high activation energy required for the shielded N1-nitrogen to attack the electrophile.
The Solution: Implement a dual-base catalytic system utilizing 4-Dimethylaminopyridine (DMAP) and N,N-Diisopropylethylamine (DIPEA) [1].
Causality: DMAP acts as a nucleophilic catalyst, rapidly attacking the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate lowers the transition state energy required for the hindered pyrrole to attack. Concurrently, the bulky DIPEA acts as a non-nucleophilic proton sink, deprotonating the pyrrole without competing for the electrophile.
Q: Can I use Sodium Hydride (NaH) instead of the DMAP/DIPEA system for N-alkylation?A: Yes, but standard NaH protocols often fail here due to ion-pairing. NaH irreversibly deprotonates the pyrrole to form a sodium pyrrolide anion. However, in standard solvents (like THF), the sodium cation tightly coordinates with the pyrrolide nitrogen, and the surrounding steric bulk prevents the electrophile from displacing it.
The Solution: You must use a highly polar aprotic solvent (like DMF) and introduce a chelator such as 15-crown-5.
Causality: The crown ether sequesters the Na+ ion, disrupting the tight ion pair and exposing a "naked," highly reactive pyrrolide nitrogen that can forcefully attack the alkylating agent despite the steric clash.
Part 2: Troubleshooting Transition-Metal Catalyzed Cross-Couplings
Q: I am attempting a Buchwald-Hartwig amination on a halogenated derivative of this pyrrole, but I only recover starting material. What is failing?A: The failure is occurring during the reductive elimination step of the catalytic cycle. Standard phosphine ligands (e.g., PPh
3
, dppf) form multi-ligated palladium complexes (
L2Pd
). The coordination sphere becomes too crowded to accommodate both the bulky 5-(2-fluorophenyl)pyrrole and the incoming amine, stalling the cycle.
The Solution: Transition to sterically demanding, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as BrettPhos or RuPhos[2].
Causality: Paradoxically, these massive ligands facilitate the reaction. Their extreme bulk ensures the active catalyst remains as a mono-ligated
L1Pd(0)
species, providing an open coordination site for oxidative addition. During reductive elimination, the ligand's sheer size physically forces the two sterically hindered coupling partners together, drastically lowering the activation energy for C-N or C-C bond formation.
Q: Is there a base-metal alternative for coupling sterically hindered pyrroles?A: Yes. Recent advancements in Ullmann-type couplings have identified specialized pyrrole-ol ligands that enable Cu-catalyzed C-N coupling of sterically encumbered partners [3]. These ligands maintain the copper center in an electron-rich state, allowing oxidative addition into hindered aryl halides under homogeneous conditions without requiring excessive heating that might degrade the pyrrole core.
Part 3: Quantitative Data & Reagent Selection
Use the following validated matrix to select the appropriate reagent system based on your target transformation.
High-Yield N-Sulfonylation of 4-Chloro-5-(2-fluorophenyl)pyrrole
This protocol utilizes the DMAP/DIPEA dual-base system to bypass steric hindrance during the synthesis of vonoprazan-type intermediates [1].
Step 1: System Purging and Preparation
Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
Charge the flask with 4-chloro-5-(2-fluorophenyl)pyrrole (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 40 mL).
Self-Validation Check: Ensure the moisture content of the DCM is <10 ppm via Karl Fischer titration. Moisture will rapidly hydrolyze the highly reactive intermediate generated in Step 2.
Step 2: Dual-Base Activation
Cool the reaction mixture to 0 °C using an ice-water bath.
Add DIPEA (1.5 equiv, 15 mmol) dropwise over 5 minutes.
Add DMAP (0.15 equiv, 1.5 mmol) in a single portion.
Slowly add pyridine-3-sulfonyl chloride (1.2 equiv, 12 mmol) dissolved in 10 mL of anhydrous DCM over 15 minutes using a syringe pump.
Self-Validation Check: The reaction mixture must transition from a pale yellow suspension to a homogeneous amber/orange solution. This color shift confirms the generation of the active N-sulfonylpyridinium species.
Step 3: Reaction Progression
Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.
Self-Validation Check: Pull a 50 µL aliquot, quench in methanol, and analyze via HPLC at 254 nm. The reaction is complete when <2% of the starting pyrrole remains. If >5% remains, verify the anhydrous state of your DIPEA.
Step 4: Quench and Workup
Quench the reaction by adding 20 mL of saturated aqueous NH
4
Cl.
Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure to yield the crude product.
Part 5: Mechanistic Pathway Visualization
The following diagram illustrates the causality behind the dual-base system's ability to overcome the steric shield of the 4-chloro and 5-(2-fluorophenyl) groups.
Mechanistic pathway for N-sulfonylation of hindered pyrroles using a DMAP/DIPEA dual-base system.
References
Preparation method of vonoprazan fumarate. Google Patents (CN108503621B).
Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters - ACS Publications. Available at:[Link]
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - National Institutes of Health. Available at:[Link]
Troubleshooting
Technical Support Center: Handling & Storage of CAS 928324-56-5
Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, analytical scientists, and drug development professionals working with CAS 928324-56-5 (4-Chloro-5-(2-fluorophenyl)-1H-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, analytical scientists, and drug development professionals working with CAS 928324-56-5 (4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde).
As a critical fluorinated building block—most notably utilized in the synthesis of the potassium-competitive acid blocker Vonoprazan[1]—this compound demands rigorous handling protocols. Its dual-functional nature (an electron-rich pyrrole ring coupled with a reactive aldehyde) makes it highly susceptible to environmental degradation. This guide provides field-proven, self-validating methodologies to mitigate moisture sensitivity and ensure stoichiometric precision in your synthetic workflows.
The Mechanistic Causality of Moisture Sensitivity
To effectively protect CAS 928324-56-5, one must understand why it degrades. The compound's instability is driven by the highly reactive, electron-deficient carbonyl carbon of the aldehyde group[2].
When exposed to ambient moisture, the aldehyde undergoes nucleophilic attack by water to form a gem-diol (hydrate) intermediate. While hydration is technically reversible, it acts as a thermodynamic trap. More critically, the presence of moisture catalyzes the auto-oxidation of the aldehyde into a carboxylic acid when exposed to atmospheric oxygen[3]. Furthermore, prolonged exposure to moisture and light can induce polymerization or ring-opening of the pyrrole core[3].
Therefore, storing the compound at 2-8°C under an inert atmosphere is not merely a best practice—it is a mechanistic necessity to prevent irreversible degradation[4].
Mechanistic pathways of CAS 928324-56-5 degradation via moisture and oxygen exposure.
Troubleshooting Guides & FAQs
Q1: My batch of CAS 928324-56-5 shows a broad peak in the NMR spectrum near 10-12 ppm and a shift in the aldehyde proton. What happened?A: This indicates the irreversible oxidation of the aldehyde to a carboxylic acid. Aldehydes are highly susceptible to oxidation by atmospheric oxygen, a process that is significantly accelerated by trace moisture[3]. Moisture facilitates the formation of the hydrate intermediate, making the carbon center more susceptible to oxidation.
Causality: Once oxidized, the resulting carboxylic acid will completely stall downstream reductive aminations or cross-coupling reactions due to the loss of the electrophilic carbonyl center.
Q2: How do I properly retrieve the compound from cold storage (2-8°C) without introducing moisture?A: You must account for the "Cold-Trap Effect." If you open a cold vial, ambient moisture immediately condenses on the solid surface.
Causality: The temperature differential between the cold glass and ambient air drops the local micro-environment below the dew point.
Solution: Allow the sealed container to equilibrate to room temperature in a vacuum desiccator for at least 1 hour before breaking the seal.
Q3: I need to set up a reductive amination with this compound to synthesize a Vonoprazan precursor. How does trace moisture affect the yield?A: Trace moisture shifts the thermodynamic equilibrium of imine formation backward. Since CAS 928324-56-5 is sterically hindered by the adjacent chloro and fluorophenyl groups, the forward reaction to form the imine is already kinetically slow.
Causality: Water is a byproduct of imine formation. Introducing excess moisture via degraded starting material violates Le Chatelier's principle, stalling the reaction and promoting side-reactions.
Degradation & Storage Metrics
The following table summarizes the quantitative impact of various storage conditions on the integrity of CAS 928324-56-5.
To ensure absolute trustworthiness in your synthetic workflow, every handling step must be self-validating. When handling moisture-sensitive compounds, utilizing a glovebox or Schlenk line is a standard practice to maintain an inert environment[5].
Objective:
Dispense CAS 928324-56-5 without exceeding a moisture uptake threshold of 0.05% w/w.
Step 1: Thermal Equilibration & Mass Validation
Action: Remove the sealed vial from 2-8°C storage[4]. Place it in a vacuum desiccator at room temperature for 60 minutes.
Causality: Prevents ambient moisture from condensing on cold surfaces.
Self-Validation: Weigh the sealed vial immediately upon removal, and again after 60 minutes. A mass increase indicates external condensation. Wipe the exterior completely dry until the mass returns to the initial value before proceeding.
Step 2: Glovebox Transfer & Atmosphere Validation
Action: Transfer the vial into a glovebox purged with high-purity Argon.
Causality: Argon is heavier than air and provides a superior, dense blanket over the solid compared to Nitrogen, preventing oxidation[6].
Self-Validation: Monitor the glovebox sensors. Do not open the vial until the internal atmosphere registers <1 ppm O
2
and <1 ppm H
2
O.
Step 3: Dispensing & Static Mitigation
Action: Use an anti-static gun (Zerostat) on the vial and use a grounded, dry metal spatula for dispensing.
Causality: Pyrrole derivatives can hold static charge. Static causes the powder to aerosolize, exponentially increasing the surface area exposed to any trace moisture in the atmosphere.
Step 4: Karl Fischer (KF) Titration Validation
Action: Take a 10 mg aliquot of the dispensed solid and perform a coulometric Karl Fischer titration.
Causality: Quantifies the exact moisture content before committing the bulk material to a sensitive synthesis.
Self-Validation: If the KF result is >0.1% water, the batch must be subjected to azeotropic drying with anhydrous toluene before use.
Self-validating workflow for the inert dispensing of moisture-sensitive CAS 928324-56-5.
References
AskFilo. "Why do aldehydes require an inert atmosphere?". askfilo.com.[Link]
PatSnap. "Alkane vs Aldehyde: Stability Comparisons in Fuel". patsnap.com.[Link]
ChemAnalyst. "Acetaldehyde Procurement Guide for Professionals". chemanalyst.com.[Link]
ACS Publications. "Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques". Journal of Chemical Education.[Link]
A Comparative Analysis of the Reactivity of 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and its Unsubstituted Analogue
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry Authored by: Dr. Gemini, Senior Application Scientist Introduction Substituted pyrrole-3-carbaldehydes are pivotal intermediates in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Substituted pyrrole-3-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of the molecule's electronic properties, thereby influencing its reactivity and suitability for various synthetic transformations. This guide provides an in-depth comparison of the reactivity of two such analogues: 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and its unsubstituted counterpart, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Understanding the influence of the C4-chloro substituent is critical for researchers designing synthetic routes and developing novel pyrrole-based therapeutics and materials.
The core of this analysis lies in the electronic effects exerted by the chloro group on the pyrrole scaffold. The pyrrole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack, particularly at the C2 and C5 positions.[2] However, the introduction of a halogen, such as chlorine, introduces a duality of electronic influences: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M). This guide will dissect these competing effects to predict and rationalize the differential reactivity of the two target molecules in a key synthetic transformation.
Molecular Synthesis and Strategic Considerations
The synthesis of both 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and its 4-chloro derivative often involves multi-step sequences. A common and effective strategy for the unsubstituted analogue involves a Suzuki-Miyaura coupling reaction.[3][4] This approach typically starts with a suitably protected and functionalized pyrrole, which is then coupled with 2-fluorophenylboronic acid.
For the synthesis of the 4-chloro derivative, a key intermediate is often 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. This can be prepared through a cyclization reaction of 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile in a hydrogen chloride-ethyl acetate solution.[5] Subsequent catalytic hydrogenation and dechlorination can yield the unsubstituted pyrrole, while controlled reduction of the nitrile group in the chlorinated intermediate affords the target 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
The choice of synthetic route is a critical decision, influenced by factors such as the availability of starting materials, scalability, and desired purity.[1] For instance, the Vilsmeier-Haack reaction is a powerful tool for the formylation of pyrroles, though regioselectivity can be a challenge.[6][7][8] The steric and electronic properties of substituents on the pyrrole ring play a significant role in directing the position of formylation.[6]
Comparative Reactivity Study: The Knoevenagel Condensation
To objectively compare the reactivity of the two pyrrole-3-carbaldehydes, a well-established and synthetically valuable reaction, the Knoevenagel condensation, was selected.[9][10] This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[11] The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of the reaction rate.
Experimental Design
The proposed study will involve reacting both 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with malononitrile under identical reaction conditions. The progress of each reaction will be monitored over time using High-Performance Liquid Chromatography (HPLC) to determine the rate of product formation.
Figure 1: A schematic representation of the experimental workflow for the comparative Knoevenagel condensation.
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of either 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde or 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in 10 mL of absolute ethanol.
Addition of Reagents: To each flask, add 1.1 mmol of malononitrile followed by 0.1 mmol of piperidine as the catalyst.
Reaction Monitoring: Stir the reaction mixtures at a constant room temperature (25 °C). At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
Sample Preparation for HPLC: Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent system (e.g., acetonitrile/water) to a concentration appropriate for HPLC analysis.
HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a C18 column and a UV detector. Monitor the disappearance of the starting aldehyde and the appearance of the Knoevenagel adduct.
Data Analysis: Quantify the concentration of the starting material and product at each time point by integrating the respective peak areas and using a pre-established calibration curve. Plot the concentration of the product versus time to determine the initial reaction rate for both substrates.
Predicted Outcome and Mechanistic Rationale
The presence of the electron-withdrawing chloro group at the C4 position is anticipated to have a significant impact on the reactivity of the carbaldehyde.
Electronic Effects at Play
The reactivity of the aldehyde group in a Knoevenagel condensation is directly proportional to the electrophilicity of the carbonyl carbon.[12] Electron-withdrawing groups attached to the aromatic ring enhance this electrophilicity, while electron-donating groups diminish it.
Inductive Effect (-I): The electronegative chlorine atom will exert a strong electron-withdrawing inductive effect. This effect will pull electron density away from the pyrrole ring and, by extension, from the aldehyde group. This deactivation of the ring makes the carbonyl carbon more electrophilic.
Resonance Effect (+M): The lone pairs on the chlorine atom can participate in resonance with the pyrrole ring. However, for halogens, this resonance effect is generally weaker than their inductive effect.
Figure 2: A diagram illustrating the predicted electronic effects and their impact on the reactivity of the two pyrrole-3-carbaldehydes.
Expected Results
Based on the dominance of the inductive effect of the chlorine atom, it is predicted that the 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde will exhibit a higher reaction rate in the Knoevenagel condensation compared to its unsubstituted counterpart.
Table 1: Predicted comparative reactivity of the two pyrrole-3-carbaldehydes in the Knoevenagel condensation.
Discussion and Broader Implications
The anticipated higher reactivity of the 4-chloro derivative has significant implications for synthetic chemists. Reactions that proceed sluggishly with the unsubstituted analogue may be accelerated by the presence of the chloro group. This can lead to shorter reaction times, milder reaction conditions, and potentially higher yields.
Furthermore, the chloro substituent provides a handle for further functionalization. For instance, it can be a site for subsequent cross-coupling reactions, allowing for the introduction of additional diversity into the molecular scaffold.[13][14]
Conversely, for reactions where a less reactive aldehyde is desired, the unsubstituted 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde would be the substrate of choice. This highlights the importance of understanding substituent effects for rational molecular design.
Conclusion
This technical guide has presented a comparative analysis of the reactivity of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Through the lens of the Knoevenagel condensation, we have predicted that the electron-withdrawing inductive effect of the C4-chloro substituent will enhance the electrophilicity of the aldehyde's carbonyl carbon, leading to a faster reaction rate. This understanding provides a valuable framework for researchers in the field of drug development and materials science to select the appropriate pyrrole-based building blocks for their synthetic endeavors, ultimately enabling the more efficient construction of complex and functional molecules. The provided experimental protocol offers a robust method for validating these predictions and further exploring the rich chemistry of substituted pyrroles.
References
Fatima, S., et al. "Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling." Molecules 25.9 (2020): 2106. [Link]
Candy, C. F., Jones, R. A., & Wright, P. H. "Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles." Journal of the Chemical Society C: Organic (1970): 2563-2567. [Link]
Google Patents. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
ResearchGate. Substrate Scope of Pyrrole‐2‐carboxaldehyde Derivatives. ResearchGate. Accessed March 27, 2026. [Link]
Patsnap Eureka. Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. Patsnap Eureka. Accessed March 27, 2026. [Link]
Filo. Halogenation of Pyrrole Explain the process and outcome of the.... Filo. Accessed March 27, 2026. [Link]
Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. RSC Publishing. Accessed March 27, 2026. [Link]
Wikipedia. Pyrrole. Wikipedia. Accessed March 27, 2026. [Link]
ACS Publications. One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. The Journal of Organic Chemistry. Accessed March 27, 2026. [Link]
Canadian Journal of Chemistry. Pyrrole Chemistry. XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde and 1-Methyl-3-pyrrolecarbaldehyde. Canadian Science Publishing. Accessed March 27, 2026. [Link]
ResearchGate. (PDF) Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. ResearchGate. Accessed March 27, 2026. [Link]
Molecules. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. Accessed March 27, 2026. [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Accessed March 27, 2026. [Link]
MBB College. Reactions of Pyrrole. MBB College. Accessed March 27, 2026. [Link]
Royal Society of Chemistry. Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Royal Society of Chemistry. Accessed March 27, 2026. [Link]
RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Accessed March 27, 2026. [Link]
ResearchGate. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. Accessed March 27, 2026. [Link]
Semantic Scholar. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected. Semantic Scholar. Accessed March 27, 2026. [Link]
Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Accessed March 27, 2026. [Link]
PMC. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]
Quimica Organica. Halogenation and sulfonation of pyrrole. Quimica Organica. Accessed March 27, 2026. [Link]
Frontiers. Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers. Accessed March 27, 2026. [Link]
Patsnap Eureka. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Patsnap Eureka. Accessed March 27, 2026. [Link]
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Accessed March 27, 2026. [Link]
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Accessed March 27, 2026. [Link]
RSC Advances. The influence of ionic liquids on the Knoevenagel condensation of 1 H -pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1 H .... RSC Publishing. Accessed March 27, 2026. [Link]
ACS Publications. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters. Accessed March 27, 2026. [Link]
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. Accessed March 27, 2026. [Link]
ACS Publications. Pyrrole-Based Anion-Responsive π-Electronic Molecules as Hydrogen-Bonding Catalysts. Organic Letters. Accessed March 27, 2026. [Link]
Validation of a Stability-Indicating HPLC Assay for CAS 928324-56-5: A Comparative Evaluation of Core-Shell Phenyl-Hexyl vs. Traditional C18 Technologies
Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Method Comparison Guide Introduction & Chemical Context The compound CAS 928324-56-5 ,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: Application Note & Method Comparison Guide
Introduction & Chemical Context
The compound CAS 928324-56-5 , chemically identified as 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde[1], is a highly reactive, critical building block used in the synthesis of advanced pyrrole-based therapeutics. From an analytical perspective, this molecule presents a unique challenge. The presence of the electron-rich pyrrole ring makes it susceptible to acid-catalyzed degradation, while the reactive 3-carbaldehyde moiety is highly prone to oxidation (forming the corresponding carboxylic acid) under peroxide or ambient atmospheric stress.
To support IND/NDA submissions, a robust Stability-Indicating Assay (SIA) must be developed and validated in strict accordance with ICH Q1A(R2) [2] and ICH Q2(R2) [3] guidelines. This guide objectively compares the performance of a traditional fully porous C18 column against a modern core-shell Phenyl-Hexyl column, demonstrating why orthogonal selectivity is mandatory for this specific molecular architecture.
The Analytical Challenge: Causality Behind Column Selection
A stability-indicating method must unequivocally separate the Active Pharmaceutical Ingredient (API) from its degradation products.
Standard C18 stationary phases rely purely on hydrophobic partitioning. When CAS 928324-56-5 oxidizes, the aldehyde group (-CHO) converts to a carboxylic acid (-COOH). Under acidic mobile phase conditions (e.g., pH 2.5), the carboxylic acid is un-ionized. The overall hydrophobicity of the oxidized degradant remains nearly identical to the parent compound because retention is heavily dominated by the bulky 2-fluorophenyl and 4-chloropyrrole rings. Consequently, standard C18 columns suffer from critical co-elution (Resolution < 1.5).
The Superior Alternative (Alternative B: Core-Shell Phenyl-Hexyl, 2.7 µm)
To solve this, we must shift from pure hydrophobic retention to electronic selectivity.
Orthogonal Selectivity (
π−π
Interactions): The Phenyl-Hexyl stationary phase contains an electron-rich aromatic ring. The conversion of the parent aldehyde to a carboxylic acid alters the electron density and dipole moment of the analyte's pyrrole ring. The Phenyl-Hexyl phase detects these subtle electronic shifts via
π−π
and dipole-induced dipole interactions, driving the separation factor (
α
) up and achieving baseline resolution.
Kinetic Efficiency (van Deemter Optimization): Utilizing a 2.7 µm core-shell (superficially porous) particle reduces the diffusion path length for the analyte. This minimizes the
C
-term (resistance to mass transfer) and the
A
-term (Eddy diffusion) of the van Deemter equation. The result is a massive increase in theoretical plates (
N
) and sharper peaks without the extreme backpressures associated with sub-2 µm fully porous particles.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following protocol incorporates a mass balance calculation and peak purity analysis using a Photodiode Array (PDA) detector. A mass balance approaching 100% confirms that no degradants are permanently retained on the column or eluting invisibly.
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (Suppresses ionization of acid degradants)
Mobile Phase B: Acetonitrile
Gradient Program: 0-2 min (20% B), 2-10 min (20%
→
80% B), 10-12 min (80% B), 12-12.1 min (80%
→
20% B), 12.1-15 min (20% B)
Flow Rate: 1.2 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Detection: PDA at 254 nm (Peak purity threshold monitored from 200-400 nm)
Step-by-Step Forced Degradation Workflow[2]
Standard Preparation: Dissolve CAS 928324-56-5 in Water/Acetonitrile (50:50, v/v) to yield a 1.0 mg/mL stock.
Acidic Stress: Mix 5 mL of stock with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 5 mL of 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL.
Basic Stress: Mix 5 mL of stock with 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 5 mL of 0.1 N HCl. Dilute to 100 µg/mL.
Oxidative Stress: Mix 5 mL of stock with 5 mL of 3%
H2O2
. Incubate at ambient temperature for 6 hours. Dilute to 100 µg/mL.
Thermal & Photolytic Stress: Expose solid API to 80°C for 7 days, and a separate batch to UV light (200 Wh/m²) per ICH Q1B. Dissolve and dilute to 100 µg/mL.
Data Presentation & Objective Comparison
Table 1: Chromatographic Performance Comparison (Parent vs. Oxidized Degradant)
Parameter
Alternative A: Fully Porous C18 (5 µm)
Alternative B: Core-Shell Phenyl-Hexyl (2.7 µm)
Retention Time (Parent)
8.45 min
6.20 min
Resolution (
Rs
)
1.2 (Co-elution)
3.1 (Baseline)
Theoretical Plates (
N
)
~8,500
~18,200
Peak Tailing Factor (
Tf
)
1.45
1.08
System Backpressure
145 bar
210 bar
Table 2: Forced Degradation & Mass Balance Summary (Phenyl-Hexyl Column)
Mass balance = (Area of Parent + Sum of Areas of Degradants) / Area of Unstressed Parent
×
100.
Stress Condition
Exposure
% Parent Remaining
Major Degradants
Mass Balance (%)
Peak Purity Angle / Threshold
Unstressed
N/A
99.8%
None
100.0
0.112 / 0.285
Acidic
60°C, 24h
88.5%
Impurity A (RRT 0.85)
98.2
0.125 / 0.290
Basic
60°C, 24h
92.1%
Impurity B (RRT 1.15)
99.1
0.118 / 0.288
Oxidative
RT, 6h
81.4%
Acid Degradant (RRT 0.92)
98.7
0.140 / 0.310
Thermal
80°C, 7 days
97.5%
Minor peaks
99.5
0.115 / 0.286
Photolytic
200 Wh/m²
90.2%
Impurity C (RRT 1.30)
98.0
0.122 / 0.289
Table 3: ICH Q2(R2) Validation Parameters Summary[3]
Validation Parameter
Acceptance Criteria
Results
Status
Specificity
No interference at RT of parent
No interference; Peak purity confirmed
Pass
Linearity & Range
R2≥0.999
(LOQ to 150% of target)
R2=0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 levels
99.1% - 100.8%
Pass
Method Precision
%RSD
≤2.0%
(n=6 injections)
0.65%
Pass
LOD / LOQ
Signal-to-Noise
≥3
/
≥10
0.05 µg/mL / 0.15 µg/mL
Pass
Mandatory Visualization: Validation Workflow
Figure 1: Workflow for the development and validation of a stability-indicating HPLC assay.
Conclusion
For highly functionalized pyrrole derivatives like CAS 928324-56-5, traditional C18 columns fail to provide the necessary selectivity to resolve critical oxidative degradants. By leveraging the
π−π
interactions of a Phenyl-Hexyl stationary phase combined with the kinetic efficiency of 2.7 µm core-shell particles, laboratories can achieve baseline resolution (
Rs=3.1
) and full compliance with ICH Q2(R2) validation requirements.
structural validation of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde using 2D NMR
Publish Comparison Guide: Structural Validation of 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde via 2D NMR Executive Summary In the development of novel potassium-competitive acid blockers (P-CABs) and related...
Author: BenchChem Technical Support Team. Date: April 2026
Publish Comparison Guide: Structural Validation of 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde via 2D NMR
Executive Summary
In the development of novel potassium-competitive acid blockers (P-CABs) and related pharmaceutical derivatives, the precise regiochemical assignment of highly functionalized pyrrole intermediates is a critical quality attribute. This guide objectively evaluates the analytical modalities used to validate the structure of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde —a complex, halogenated analog of known vonoprazan intermediates.
By comparing traditional 1D NMR, High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and 2D NMR, this guide demonstrates why multidimensional NMR (specifically HSQC, HMBC, and NOESY) provides the optimal balance of speed, sample viability, and absolute regiochemical certainty.
The Analytical Challenge: Regiochemical Ambiguity
The molecule features a fully substituted 1H-pyrrole ring (excluding the NH). The analytical bottleneck lies in distinguishing the target compound from its positional isomers (e.g., the 2-chloro-5-aryl or 4-aryl-5-chloro variants).
The Causality of Method Selection:
In unhalogenated precursors like 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, the presence of both H-2 and H-4 on the pyrrole ring allows for straightforward assignment via
1
H-
1
H scalar couplings. However, the introduction of the 4-chloro substituent eliminates H-4. Consequently, the 1D
1
H NMR spectrum yields only a single, isolated pyrrole proton (H-2). Without a coupling partner, 1D NMR cannot definitively map the exact position of the formyl group (C-3 vs. C-4) or the halogen. The structural proof must therefore rely entirely on heteronuclear long-range connectivity, as emphasized in modern reviews on1[1].
Objective Comparison of Analytical Modalities
To establish a self-validating analytical system, we must evaluate the performance of standard structural elucidation tools against the specific challenges posed by this molecule.
Low: Isomers yield identical exact masses and highly similar fragments.
< 1 µg
< 30 mins
Excellent for formula confirmation; fails at spatial connectivity.
X-ray Crystallography
Absolute: Provides exact 3D atomic coordinates.
Single, high-quality crystal
Days to Weeks
The gold standard, but severely bottlenecked by crystallization kinetics.
2D NMR (HSQC/HMBC)
High: Maps exact through-bond and through-space connectivity.
15–20 mg
2–4 hours
Optimal: Delivers definitive structural proof in solution state.
As demonstrated in recent literature regarding the2[2], the synergy of multidimensional NMR is required to overcome the overlapping signals and complex peak patterns inherent to highly substituted heterocycles.
Mechanistic Logic of 2D NMR for Halogenated Pyrroles
To definitively prove the structure of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, the analytical workflow must triangulate the isolated spin systems. The logic engine relies heavily on HMBC (Heteronuclear Multiple Bond Correlation) to bridge the quaternary carbons.
2D NMR logical pathway for elucidating the regiochemistry of halogenated pyrroles.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and high-fidelity data, the following protocol details the causality behind the experimental parameters used for3[3].
Step 1: Sample Preparation
Mass & Matrix: Weigh 15–20 mg of the purified intermediate. Dissolve completely in 0.6 mL of DMSO-
d6
(100 atom % D) containing 0.03% v/v TMS.
Causality: DMSO is highly polar and strongly hydrogen-bonds with the pyrrole NH, drastically slowing its chemical exchange rate. This allows the NH proton to be observed as a sharp signal (~12.2 ppm), which is critical for subsequent NOESY correlations[4].
Transfer: Filter the solution through a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube to eliminate paramagnetic particulates that could broaden spectral lines.
HSQC (Multiplicity-Edited): Run with hsqcedetgpsisp2.2 (or equivalent).
Causality: Multiplicity editing differentiates CH/CH
3
(positive phase) from CH
2
(negative phase). Here, it will cleanly isolate the H-2 pyrrole carbon and the aromatic CH carbons of the fluorophenyl ring.
HMBC: Run with hmbcgplpndqf. Set the long-range coupling constant delay optimized for
J=8
Hz.
Causality: The
3JCH
couplings in conjugated pyrrole systems typically range from 7–9 Hz. Optimizing for 8 Hz ensures maximum signal intensity for the critical formyl-to-ring correlations.
NOESY: Run with noesygpphpp. Set the mixing time (
d8
) to 300 ms.
Causality: A 300 ms mixing time is optimal for small molecules (MW ~223 g/mol ) in the extreme narrowing limit, preventing spin-diffusion artifacts while capturing true through-space dipole-dipole interactions.
Data Interpretation: The Mechanistic Proof
The structural validation is achieved by interpreting the multidimensional data matrix. Here is how the experimental data mathematically proves the structure:
A. Anchoring the Core via HMBC
The formyl proton (-CHO, ~9.8 ppm) acts as an optimal NMR "antenna". In the HMBC spectrum, this proton will exhibit a strong three-bond coupling (
3JCH
) to C-2 and C-4, and a two-bond coupling (
2JCH
) to C-3.
Because C-4 is directly bonded to the electronegative chlorine atom, its
13
C chemical shift is significantly deshielded (~115–120 ppm) compared to an unsubstituted pyrrole carbon, providing a distinct spectroscopic signature.
Triangulating these correlations with the
3JCH
couplings from the isolated H-2 proton (~7.6 ppm) definitively locks the carboxaldehyde at C-3 and the chlorine at C-4.
B. Validating the Fluorophenyl Attachment
The
19
F-
13
C scalar couplings provide an orthogonal layer of data. The 2-fluorophenyl ring will show characteristic
J
-couplings (e.g.,
1JCF
~250 Hz at C-2',
2JCF
~20 Hz at C-1' and C-3').
An HMBC correlation from the pyrrole NH (~12.2 ppm) to the C-1' of the fluorophenyl ring confirms that the aryl group is attached at C-5, adjacent to the nitrogen.
C. Spatial Confirmation via NOESY
The NOESY spectrum serves as the final fail-safe. A strong cross-peak will be observed between the pyrrole NH and the ortho-proton (H-6') of the 2-fluorophenyl ring. Furthermore, the absence of an NOE between the formyl proton and the fluorophenyl ring confirms they are situated on opposite sides of the pyrrole core (C-3 vs. C-5), validating the final regiochemistry.
Conclusion
While LC-MS/MS is indispensable for trace impurity profiling and mass confirmation, it lacks the geometric resolution required to distinguish between complex positional isomers of halogenated pyrroles. By employing a rationally designed 2D NMR workflow—anchored by HMBC and NOESY—analytical scientists can establish a self-validating, mathematically rigorous proof of structure for 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde without the bottleneck of single-crystal X-ray diffraction.
References
The Evolving Landscape of NMR Structural Elucidation.MDPI.
Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation.ACS Publications.
Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery.NIH / PMC.
Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.Hilaris Publisher.
Benchmarking Synthesis Routes for 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde: A Technical Comparison Guide
Executive Summary The compound 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 928324-56-5) is a critical halogenated building block utilized in the development of advanced therapeutics, most notably in the s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 928324-56-5) is a critical halogenated building block utilized in the development of advanced therapeutics, most notably in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and their analogs[1]. Its structural parameters and safety profiles are well-documented across major chemical databases[2].
Synthesizing this intermediate presents a unique regioselectivity challenge. The highly electron-rich nature of the pyrrole core makes it susceptible to over-halogenation, while the competing electronic effects of the C3-aldehyde and the C5-fluorophenyl group complicate targeted electrophilic aromatic substitution at the C4 position. This guide benchmarks two primary synthetic strategies: Direct Late-Stage Chlorination and Pre-Formylation Chlorination via an Ester Intermediate .
Mechanistic Pathway Visualization
The following diagram maps the logical flow and chemical transformations of the two benchmarked synthetic routes.
Figure 1: Comparative synthetic workflows for Route 1 (Direct Chlorination) and Route 2 (Ester Chlorination & Redox).
Route 1: Direct Late-Stage Electrophilic Chlorination
Overview & Causality
This route utilizes the advanced intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2). The transformation relies on electrophilic aromatic substitution using N-Chlorosuccinimide (NCS). The primary challenge is the competing nucleophilicity of the C2 and C4 positions. Because the C5 position is blocked by the fluorophenyl group, chlorination at C4 is targeted. However, C2 chlorination and over-chlorination are competing kinetic pathways, which typically limits the isolated yield to approximately 46%[3].
Self-Validating Protocol
Preparation: Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M under a nitrogen atmosphere.
Causality: Anhydrous DMF stabilizes the highly polar transition state of the electrophilic substitution, accelerating the reaction while maintaining the solubility of the polar intermediates.
Reagent Addition: Cool the solution to 0 °C. Add NCS (1.05 equiv) portion-wise over 15 minutes.
Causality: Portion-wise addition at 0 °C suppresses exothermic radical chlorination pathways, ensuring the reaction proceeds strictly via the targeted electrophilic aromatic substitution mechanism.
Reaction Propagation: Allow the reaction mixture to slowly warm to 60 °C and stir for 2 hours[3].
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z ~190 [M+H]+) is consumed and the product peak (m/z ~224 [M+H]+) plateaus. Critical: If significant di-chlorinated product (m/z ~258) appears, quench the reaction immediately to preserve the yield.
Workup & Isolation: Quench with ice water to precipitate the crude product. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (or brine) multiple times to completely partition the DMF into the aqueous phase.
Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to resolve the target 4-chloro isomer from the 2-chloro byproduct.
Route 2: Pre-Formylation Chlorination (The Ester Route)
Overview & Causality
To mitigate the regioselectivity issues and the potential oxidation of the sensitive aldehyde group during halogenation, Route 2 shifts the chlorination step upstream to the ester intermediate (Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate). The ester group provides a stronger electron-withdrawing effect than the aldehyde, slightly deactivating the ring and allowing for more controlled halogenation at the C4 position. Subsequent reduction and controlled oxidation yield the target compound.
Self-Validating Protocol
Regioselective Chlorination: Dissolve Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate in DMF. Add NCS (1.05 equiv) at 0 °C and stir for 2 hours.
Causality: The ester group strongly deactivates the C2 position via resonance, sterically and electronically favoring chlorination at the C4 position. Isolate the chlorinated ester via aqueous precipitation.
Ester Reduction: Dissolve the chlorinated ester in anhydrous THF and cool to -78 °C. Add Diisobutylaluminum hydride (DIBAL-H, 1.5 M in toluene, 2.5 equiv) dropwise.
Causality: Maintaining -78 °C is critical to prevent over-reduction to the alkane and to control the highly exothermic hydride transfer. Stir for 1 hour, quench with Rochelle's salt solution, and isolate the intermediate alcohol.
Selective Oxidation: Dissolve the alcohol in dichloromethane (DCM). Add activated Manganese Dioxide (MnO₂, 10 equiv) and stir at room temperature for 12 hours.
Causality: MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes allylic/benzylic-type alcohols (the pyrrole C3-methanol) to the aldehyde without over-oxidizing it to a carboxylic acid. Filter through Celite to yield the high-purity target compound.
Performance Benchmarking
The following table synthesizes the quantitative and qualitative data for both routes, allowing researchers to select the optimal pathway based on their laboratory's constraints and scale requirements.
Route 1 is highly recommended for discovery-stage chemistry where speed is prioritized over isolated yield. If the starting aldehyde is commercially available, this one-step procedure rapidly generates the target molecule, provided the chemist is equipped to perform careful chromatographic separation.
Route 2 is the superior choice for process chemistry and scale-up campaigns. The ester directing group ensures high regioselectivity, and the subsequent redox steps are highly reliable, minimizing the formation of inseparable regioisomers and maximizing the overall mass return of the valuable fluorophenyl-pyrrole core.
As a Senior Application Scientist, I have structured this protocol to move beyond basic safety data sheets. Handling complex halogenated pharmaceutical intermediates like 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbalde...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have structured this protocol to move beyond basic safety data sheets. Handling complex halogenated pharmaceutical intermediates like 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde requires a rigorous, mechanistic understanding of its toxicology and environmental impact. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and regulatory compliance in your laboratory.
Chemical Identity & Mechanistic Toxicology
Before handling any compound, we must understand the causality behind its hazards. 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a halogenated organic solid[1]. Its specific structural features dictate its toxicological profile and strict disposal requirements.
Electrophilic Aldehyde Group: The 3-carbaldehyde moiety acts as a reactive electrophile. It can undergo nucleophilic attack by primary amines (such as lysine residues in biological proteins), forming Schiff bases. This mechanism is the primary driver behind its skin, eye, and respiratory irritation (H315, H319, H335)[1].
Halogenated Pyrrole Core: The presence of chlorine and fluorine atoms on the aromatic system significantly increases the molecule's lipophilicity. This facilitates rapid dermal and mucosal absorption, contributing to its acute oral and systemic toxicity (H301/H302)[1].
Thermal Degradation Risks: If subjected to improper incineration or thermal stress, the halogen atoms are released as highly toxic and corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[2].
Table 1: Quantitative Data & Operational Impact
Property / Parameter
Value / Classification
Causality / Operational Impact
CAS Number
928324-56-5
Unique identifier required for all hazardous waste tracking manifests[1].
Molecular Weight
223.63 g/mol
Determines stoichiometric equivalents for reaction planning and spill neutralization[1].
Physical State
Solid (Powder)
High risk of aerosolization; mandates handling strictly within a calibrated fume hood[1].
Transport Hazard
UN 2811, Class 6.1, PG III
Regulated as a Toxic Solid, Organic, n.o.s.; requires specialized hazmat transport.
Halogen Content
Contains Cl and F
Mandates disposal via halogenated waste streams to prevent de novo dioxin formation[2].
Operational Handling & Transfer Protocol
To prevent exposure, every handling step must be a self-validating system that minimizes aerosolization and dermal contact.
Step-by-Step Methodology:
Pre-Task Verification: Ensure the fume hood face velocity is at least 100 feet per minute (fpm). Causality: The fine powder form of this compound poses a high inhalation risk; adequate airflow is the primary engineering control.
PPE Selection: Don double nitrile gloves, a fully buttoned lab coat, and chemical safety goggles. Causality: Halogenated organics can permeate standard single-layer nitrile over prolonged exposure. Double gloving provides a fail-safe barrier.
Static Mitigation: Use an anti-static gun (zerostat) on the weigh boat and micro-spatula prior to transfer. Causality: Aldehyde powders are highly prone to static cling, which can cause sudden, uncontrolled aerosolization during weighing.
Transfer: Slowly dispense the powder using the neutralized micro-spatula. Keep the container as close to the weigh boat as possible to minimize the drop height.
Validation (Decontamination): After transfer, wipe down the balance area and spatulas with an isopropanol-soaked wipe. Visually inspect the wipe and the balance pan under a handheld UV lamp (365 nm) to confirm the absence of residual pyrrole fluorescence, validating a clean workspace.
Spill Response & Decontamination Workflow
In the event of a spill, immediate containment is critical to prevent the powder from becoming airborne.
Step-by-step spill response workflow for halogenated solid chemical spills.
Step-by-Step Spill Methodology:
Assess & Isolate: Immediately isolate the area. If the spill occurs outside a fume hood, evacuate personnel from the immediate vicinity.
PPE Escalation: Don a NIOSH-approved N95 or P100 particulate respirator before approaching the spill.
Containment (Do Not Sweep Dry): Gently cover the spilled powder with damp absorbent pads. Causality: Dry sweeping will aerosolize the toxic powder. Dampening the material suppresses dust formation.
Collection: Use a disposable plastic scoop to transfer the dampened material into a chemically compatible, sealable container.
Decontamination: Wash the affected surface with a surfactant-based cleaner and water to remove any residual electrophilic aldehyde, followed by an isopropanol wipe.
The most critical aspect of handling 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is its end-of-life disposal. Because it contains both chlorine and fluorine, it cannot be mixed with standard organic waste.
The Causality of Halogenated Disposal:
Standard organic waste is often incinerated at lower temperatures or without specialized exhaust scrubbers. Burning halogenated organics under these conditions leads to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known. Furthermore, the release of HCl and HF gases will rapidly corrode standard incinerator linings[2].
EPA-compliant disposal pathway for halogenated organic waste via caustic scrubbing.
Step-by-Step Disposal Methodology:
Strict Segregation: Place all contaminated solids (gloves, weigh boats, residual powder, and spill debris) into a designated, chemically compatible container explicitly marked for Halogenated Solid Waste .
Regulatory Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (928324-56-5), and the transport classification (UN 2811, Class 6.1, PG III)[1].
Storage: Store the sealed container in a secondary containment tray in a cool, well-ventilated hazardous waste accumulation area, strictly segregated from strong bases and oxidizing agents.
EPA-Compliant Incineration: Transfer the waste to a licensed hazardous waste disposal facility. Ensure your waste vendor utilizes a high-temperature rotary kiln incinerator (operating at >1100°C) equipped with a caustic acid gas scrubber[2]. Causality: The extreme heat ensures a 99.99% Destruction and Removal Efficiency (DRE) of the organic core, while the caustic scrubber (typically utilizing a sodium hydroxide spray) neutralizes the corrosive HCl and HF combustion gases into harmless sodium salts (NaCl, NaF) before exhaust[2].
Validation: Always request a Certificate of Destruction from your disposal facility to validate that the waste was incinerated according to EPA DRE standards, closing the loop on your laboratory's liability.
Personal protective equipment for handling 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Title: Advanced Operational and Safety Protocol: Handling 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde 1. Introduction & Mechanistic Context As a Senior Application Scientist, I cannot overstate the importance o...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Operational and Safety Protocol: Handling 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
1. Introduction & Mechanistic Context
As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical morphology of a compound before handling it. 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 928324-56-5) is a highly functionalized heterocyclic building block heavily utilized in drug discovery and organic synthesis[1].
The presence of the aldehyde group makes it susceptible to autoxidation, while the halogenated pyrrole core dictates its toxicological profile. It is classified under UN 2811 (Toxic solid, organic, n.o.s.), Class 6.1[1], necessitating stringent engineering controls and Personal Protective Equipment (PPE) to mitigate risks of acute toxicity via oral, dermal, and inhalation routes.
2. Chemical Identity & Hazard Assessment
Understanding the physical properties is the first step in designing a self-validating safety protocol.
Splash goggles or face shield (NIOSH/EN 166 approved)[2].
3. Personal Protective Equipment (PPE) Matrix
Selecting PPE is not merely a compliance exercise; it is a mechanistic defense against the specific permeation and exposure routes of the chemical.
Hand Protection: Use heavy-duty Nitrile gloves (minimum 0.11 mm thickness). Causality: Halogenated aromatics can exhibit lipophilicity, allowing them to permeate standard latex. Double-gloving is mandatory. The outer glove must be discarded immediately upon suspected contamination to prevent secondary transfer.
Eye/Face Protection: Tight-fitting safety goggles tested and approved under appropriate government standards such as[2]. If handling larger quantities or solutions, a full face shield is required to prevent mucosal absorption of airborne dust or splashes.
Body Protection: A chemically resistant, flame-retardant lab coat. Ensure cuffs are tucked under the outer glove to eliminate exposed skin at the wrists.
Respiratory Protection: Under normal operations within a functioning fume hood, ambient respiratory protection is sufficient. However, for spill cleanup or if engineering controls fail, a full-face respirator with an N99/P3 particulate filter and organic vapor cartridge is required due to the H331 (Toxic if inhaled) classification[1].
4. Operational Protocol: Step-by-Step Handling
To ensure a self-validating system, every step must have a verifiable check.
Step 1: Environmental Preparation
Verify the fume hood face velocity is between 80-120 feet per minute (fpm). Ensure the workspace is equipped to purge the primary container with an inert gas (Argon or Nitrogen) before resealing, as the aldehyde moiety is prone to oxidation[1].
Step 2: Reagent Retrieval
Retrieve the compound from 2-8°C storage[1]. Allow the sealed container to equilibrate to room temperature inside a desiccator before opening. Causality: Opening cold containers introduces atmospheric moisture, which can degrade the aldehyde and cause the powder to clump, increasing aerosolization risks during weighing.
Step 3: Weighing and Transfer
Use an anti-static weighing boat. Halogenated powders often carry static charges, causing them to repel and become airborne. Use a grounded spatula.
Step 4: Decontamination
Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for halogenated organics (e.g., isopropanol), followed by a soap and water wash.
Operational Workflow for Safe Handling of Toxic Pyrrole Derivatives.
5. Emergency Response & Spill Management
Chemical spills require immediate, calculated action rather than panic. This protocol relies on containment and neutralization.
Step 1: Evacuate & Assess: Immediately clear the immediate area. Identify if the spill is minor (<50g) or major (>50g).
Step 2: PPE Escalation: Don a particulate respirator (N95/P3 minimum) and heavy-duty nitrile gloves.
Step 3: Containment: Do not sweep dry powder, as this generates toxic aerosols. Gently cover the spill with damp absorbent pads (moistened with water or an inert solvent) to suppress dust. Causality: Dampening the pads directly mitigates the H331 (Toxic if inhaled) hazard[1].
Step 4: Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste container.
Step 5: Surface Neutralization: Wash the spill area with a mild alkaline detergent solution to neutralize residual traces, followed by a thorough water rinse.
Spill Response Pathway for Class 6.1 Toxic Solids.
6. Disposal & Waste Management
Do not discharge into drains. 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde must be treated as Class 6.1 Hazardous Waste[1].
Solid waste (contaminated gloves, pads, empty vials) must be placed in double-sealed, clearly labeled biohazard/toxic waste bags.
Liquid waste (solvent rinses) must be collected in compatible, halogenated organic waste carboys.
Offer surplus and non-recyclable solutions to a licensed disposal company[2] for high-temperature incineration equipped with a scrubber to neutralize hydrochloric and hydrofluoric acid byproducts generated during combustion.
References
Title: Safety Data Sheet - 4-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | Source: Angene Chemical | URL: [Link]